molecular formula C5H9BrO B2682254 (2-Bromo-1-methylcyclopropyl)methanol CAS No. 343267-94-7

(2-Bromo-1-methylcyclopropyl)methanol

Cat. No.: B2682254
CAS No.: 343267-94-7
M. Wt: 165.03
InChI Key: XPVIADXMRUCZDP-UHFFFAOYSA-N
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Description

(2-Bromo-1-methylcyclopropyl)methanol is a useful research compound. Its molecular formula is C5H9BrO and its molecular weight is 165.03. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-1-methylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-1-methylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromo-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVIADXMRUCZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (2-Bromo-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2-Bromo-1-methylcyclopropyl)methanol is a structurally intriguing molecule that combines the unique steric and electronic properties of a cyclopropane ring with the reactivity of a primary alcohol and a tertiary bromide. This guide provides a comprehensive technical overview of its chemical properties, including postulated synthesis, spectroscopic characterization, predicted reactivity, and potential applications as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to provide an authoritative and insightful resource for researchers.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1] Its inherent ring strain imparts unique conformational rigidity and electronic character, which can significantly enhance a molecule's binding affinity to biological targets, improve metabolic stability by shielding adjacent bonds from enzymatic degradation, and fine-tune physicochemical properties such as lipophilicity.[1] The incorporation of a bromine atom and a hydroxymethyl group onto a methyl-substituted cyclopropane core, as in (2-Bromo-1-methylcyclopropyl)methanol, offers a trifunctional scaffold with orthogonal reactivity, making it a potentially valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₅H₉BrO-
Molecular Weight 165.03 g/mol PubChem CID: 55266320[2]
Appearance Colorless to pale yellow liquidAnalogy to similar compounds
Boiling Point Estimated 180-200 °CExtrapolation from related structures
Solubility Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate). Limited solubility in water.General principles of organic chemistry
Stability Stable under standard conditions. May be sensitive to strong acids, bases, and heat.General chemical knowledge

Synthesis and Spectroscopic Characterization

A plausible synthetic route to (2-Bromo-1-methylcyclopropyl)methanol would involve the bromination of a suitable precursor, such as (1-methylcyclopropyl)methanol.

Proposed Synthesis

A common method for the conversion of alcohols to alkyl bromides is the Appel reaction, which utilizes a phosphine and a bromine source.

Reaction Scheme:

G cluster_0 Synthesis of (2-Bromo-1-methylcyclopropyl)methanol start (1-methylcyclopropyl)methanol product (2-Bromo-1-methylcyclopropyl)methanol start->product Appel Reaction reagents CBr₄, PPh₃ DCM, 0 °C to rt reagents->product

Figure 1: Proposed synthesis of (2-Bromo-1-methylcyclopropyl)methanol via the Appel reaction.

Experimental Protocol (Hypothetical):

  • To a stirred solution of (1-methylcyclopropyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2-Bromo-1-methylcyclopropyl)methanol.

Spectroscopic Characterization (Predicted)

The structural elucidation of (2-Bromo-1-methylcyclopropyl)methanol would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted key spectroscopic features based on the analysis of similar structures.

¹H NMR Spectroscopy:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂OH3.5 - 3.7d
-OH1.5 - 2.5br s
Cyclopropyl-H0.4 - 1.2m
-CH₃1.3 - 1.5s

¹³C NMR Spectroscopy:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₂OH65 - 70
C -Br55 - 65
C -CH₃25 - 35
Cyclopropyl-C H₂15 - 25
-C H₃10 - 20

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
3600-3200O-H stretch (broad)
3080-3000C-H stretch (cyclopropyl)
2950-2850C-H stretch (aliphatic)
1050-1000C-O stretch
700-500C-Br stretch

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Chemical Reactivity and Synthetic Applications

(2-Bromo-1-methylcyclopropyl)methanol possesses three distinct reactive sites: the hydroxyl group, the tertiary bromide, and the strained cyclopropane ring. This trifunctionality allows for a diverse range of chemical transformations.

Reactions at the Hydroxyl Group

The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

G start (2-Bromo-1-methylcyclopropyl)methanol aldehyde Aldehyde start->aldehyde Oxidation (e.g., PCC, DMP) ester Ester start->ester Esterification (e.g., Ac₂O, Py) ether Ether start->ether Williamson Ether Synthesis (e.g., NaH, R-X)

Figure 2: Representative reactions of the hydroxyl group.

Reactions at the Carbon-Bromine Bond

The tertiary bromide is expected to be susceptible to nucleophilic substitution and elimination reactions. Given the steric hindrance of the tertiary center, Sₙ1-type reactions are likely to be favored, proceeding through a tertiary carbocation intermediate.[3] Elimination reactions (E1) would also be a competing pathway, leading to the formation of a methylenecyclopropane derivative.

Nucleophilic Substitution (Sₙ1):

The tertiary carbocation generated upon departure of the bromide can be trapped by various nucleophiles.

G start (2-Bromo-1-methylcyclopropyl)methanol carbocation Tertiary Carbocation Intermediate start->carbocation Solvolysis or Lewis Acid product Substitution Product (e.g., alcohol, ether, azide) carbocation->product Nucleophilic Attack

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Methylcyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of structural features that govern molecular stability is paramount. The cyclopropyl moiety, a cornerstone in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to parent molecules. When substituted, particularly with a combination of alkyl and halogen groups, the thermodynamic landscape of these three-membered rings becomes complex and intriguing. This technical guide provides a comprehensive exploration of the thermodynamic stability of brominated methylcyclopropanes, a class of compounds with significant potential in synthetic and medicinal chemistry. In the absence of extensive experimental thermochemical data for these specific isomers, this guide establishes the foundational principles of cyclopropane stability, details robust computational methodologies for accurately predicting their relative energies, and outlines experimental protocols for the validation of these predictions. We will delve into the subtle balance of steric, electronic, and strain effects that dictate the stability of geminal and vicinal brominated methylcyclopropane isomers, offering a predictive framework for their behavior.

Introduction: The Enduring Significance of the Cyclopropane Ring

The cyclopropane ring, with its inherent strain energy of approximately 27.5 kcal/mol, presents a unique structural and reactive profile.[1] This strain arises from significant angle strain due to the 60° C-C-C bond angles deviating from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms.[1] Despite this inherent instability, the incorporation of cyclopropane rings into pharmaceutical agents is a widely used strategy to enhance metabolic stability, modulate conformation, and fine-tune binding affinity.

When substituents like methyl and bromo groups are introduced, they perturb the electronic structure and introduce steric interactions that lead to a hierarchy of thermodynamic stabilities among the possible isomers. This guide will focus on three key isomers: 1-bromo-1-methylcyclopropane (a geminal isomer), and the cis and trans diastereomers of 1-bromo-2-methylcyclopropane (vicinal isomers). A thorough understanding of their relative stabilities is crucial for designing efficient synthetic routes and for predicting the conformational behavior of more complex molecules containing these motifs.

Foundational Principles of Substituted Cyclopropane Stability

The thermodynamic stability of a substituted cyclopropane is governed by a delicate interplay of several factors. Understanding these principles allows for a qualitative prediction of the stability order among isomers.

Steric Hindrance

In vicinal disubstituted cyclopropanes, such as 1-bromo-2-methylcyclopropane, the spatial arrangement of the substituents is a primary determinant of stability.

  • cis Isomers: Substituents are on the same face of the ring, leading to potential van der Waals repulsion (steric strain). This forces the groups into closer proximity than their van der Waals radii would ideally allow, raising the potential energy of the molecule.

  • trans Isomers: Substituents are on opposite faces of the ring, minimizing steric interactions. This greater separation results in lower potential energy and, consequently, greater thermodynamic stability.

This principle is well-established; for instance, trans-1,2-dimethylcyclopropane is known to be more stable than its cis counterpart due to reduced steric repulsion between the two methyl groups. Given that a bromine atom is significantly bulkier than a hydrogen atom, it is expected that trans-1-bromo-2-methylcyclopropane will be thermodynamically more stable than cis-1-bromo-2-methylcyclopropane.

Geminal vs. Vicinal Substitution

The relative placement of substituents—on the same carbon (geminal) or adjacent carbons (vicinal)—also profoundly impacts stability.

  • Thorpe-Ingold Effect: Geminal substitution can lead to a decrease in the endocyclic bond angle, which can paradoxically reduce angle strain in a small ring like cyclopropane. While more pronounced with larger substituents, this effect can contribute to the stability of geminal isomers.

  • Electronic Effects: Halogens, being electronegative, can influence the stability of the cyclopropane ring through inductive effects. In geminal dihalocyclopropanes, there can be stabilizing anomeric-like interactions. For instance, in difluorocyclopropanes, the 1,1-difluoro isomer is the most stable, a phenomenon attributed to stabilizing nF → σ*CF electron delocalization. While bromine is less electronegative than fluorine, similar, albeit weaker, electronic contributions can be expected.

Computational studies on methyl- and fluorocyclopropanes have shown that the strain energy of 1,1-dimethylcyclopropane is lower than that of 1,2-dimethylcyclopropane. This suggests that geminal substitution can be energetically favorable. Therefore, it is hypothesized that 1-bromo-1-methylcyclopropane is likely to be the most stable of the three isomers due to the combination of the Thorpe-Ingold effect and the absence of the cis-vicinal steric strain.

Predicted Stability Order:

  • 1-bromo-1-methylcyclopropane (most stable)

  • trans-1-bromo-2-methylcyclopropane

  • cis-1-bromo-2-methylcyclopropane (least stable)

This qualitative prediction requires quantitative validation, which, in the absence of experimental data, is best achieved through high-level computational chemistry.

Computational Protocol for Determining Thermodynamic Stabilities

To obtain reliable quantitative data on the relative stabilities of brominated methylcyclopropanes, a robust computational protocol is essential. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for systems of this size. For higher accuracy, coupled-cluster methods can be employed.

Recommended Computational Methodology

The following workflow outlines a best-practice approach for calculating the thermodynamic properties of the target isomers.

G

Step-by-Step Computational Protocol
  • Structure Generation: Build the initial 3D structures for 1-bromo-1-methylcyclopropane, cis-1-bromo-2-methylcyclopropane, and trans-1-bromo-2-methylcyclopropane.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set, such as B3LYP with the 6-311+G(d,p) basis set. This level of theory is widely used and provides reliable geometries for organic molecules.

  • Frequency Calculations: At the same level of theory, perform frequency calculations on the optimized geometries. This step is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate electronic energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) with a larger basis set like aug-cc-pVTZ.

  • Thermochemical Analysis: Combine the high-level electronic energies with the ZPVE and thermal corrections from the DFT frequency calculations to determine the total enthalpy (H) and Gibbs free energy (G) of each isomer at a standard temperature (e.g., 298.15 K). The relative stabilities are then determined by the differences in these values (ΔH and ΔG).

Expected Quantitative Data (Hypothetical)

While specific pre-existing data is unavailable, based on analogous systems, we can anticipate the likely outcomes of such calculations. The following table presents hypothetical, yet chemically reasonable, relative energies.

IsomerRelative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
1-bromo-1-methylcyclopropane0.00 (Reference)0.00 (Reference)
trans-1-bromo-2-methylcyclopropane+0.5 to +1.5+0.6 to +1.6
cis-1-bromo-2-methylcyclopropane+2.0 to +3.5+2.1 to +3.6

Note: These are estimated values for illustrative purposes. Actual values must be determined via the computational protocol described.

The greater instability of the cis isomer is primarily due to steric repulsion between the bromine and methyl groups. The smaller, but significant, instability of the trans isomer relative to the geminal isomer reflects the inherent stability often associated with geminal substitution on a cyclopropane ring.

Experimental Validation: Methodologies and Protocols

Computational predictions, no matter how robust, gain significant authority when validated by experimental data. The primary experimental methods for determining the relative thermodynamic stabilities of isomers involve measuring the heat of reaction for isomerization or combustion.

Synthesis and Isomer Separation

The first step in any experimental study is the synthesis and isolation of the isomers. Brominated methylcyclopropanes can be synthesized via several routes, including the Simmons-Smith cyclopropanation of the corresponding bromoalkene or via radical bromination of methylcyclopropane.

Protocol for Synthesis of 1-bromo-2-methylcyclopropane isomers:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc-copper couple and anhydrous diethyl ether.

  • Carbenoid Formation: Add diiodomethane dropwise to the stirred suspension. Gentle heating may be required to initiate the formation of the organozinc carbenoid.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and slowly add a solution of 1-bromopropene (this will yield a mixture of cis and trans isomers).

  • Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Separation: Remove the solvent under reduced pressure. The resulting mixture of cis- and trans-1-bromo-2-methylcyclopropane can be separated by fractional distillation or preparative gas chromatography (GC).

Determination of Isomerization Enthalpy

A common method to determine the relative stability of isomers is to measure the equilibrium constant for their interconversion at various temperatures.

Protocol for Gas-Phase Equilibrium Isomerization:

  • Sample Preparation: A pure sample of one isomer (e.g., the less stable cis isomer) or a known non-equilibrium mixture is prepared.

  • Equilibration: The sample is vaporized and passed through a heated, inert flow tube (e.g., packed quartz) at a controlled temperature. The residence time is adjusted to ensure equilibrium is reached.

  • Analysis: The effluent gas is rapidly cooled and analyzed by gas chromatography (GC) to determine the relative concentrations of the cis and trans isomers.

  • Data Analysis: The equilibrium constant (Keq = [trans]/[cis]) is determined at several temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) yields a straight line with a slope of -ΔH°/R, allowing for the direct experimental determination of the standard enthalpy of isomerization.

G

Bomb Calorimetry

While technically demanding for volatile liquids, bomb calorimetry can be used to determine the standard enthalpy of combustion (ΔH°c) for each isolated isomer. The difference in the heats of combustion between two isomers is equal to their enthalpy of isomerization.

Protocol for Bomb Calorimetry of a Liquid Sample:

  • Sample Encapsulation: A precisely weighed liquid sample (e.g., ~0.5 g) is sealed in a gelatin capsule or a small polyester bag of known heat of combustion.

  • Bomb Preparation: The encapsulated sample is placed in the crucible of a bomb calorimeter. A fuse wire is attached, and 1 mL of water is added to the bomb to ensure saturation of the final atmosphere.

  • Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

  • Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Collection: The sample is ignited, and the temperature change of the water is recorded with high precision until a new thermal equilibrium is reached.

  • Calculation: After correcting for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen, the heat of combustion of the sample at constant volume (ΔU°c) is calculated. This is then converted to the enthalpy of combustion (ΔH°c). The difference in ΔH°c between isomers gives the enthalpy of isomerization.

Implications for Drug Development and Molecular Design

The cyclopropyl group is often introduced into lead compounds to rigidify a flexible chain, thereby locking in a bioactive conformation and improving binding to a target protein. The stability differences between isomers, while seemingly small (1-3 kcal/mol), can have a profound impact on the synthetic accessibility and the final conformational state of a drug molecule.

  • Synthetic Strategy: A synthetic route that produces a mixture of isomers will be enriched in the thermodynamically most stable isomer under equilibrating conditions. Understanding the stability hierarchy allows chemists to either favor the formation of the desired isomer or to devise purification strategies based on the expected properties of the mixture.

  • Conformational Control: The substitution pattern on a cyclopropane ring dictates the preferred spatial orientation of appended functional groups. A difference of even 1.4 kcal/mol in Gibbs free energy corresponds to a ~10:1 ratio of conformers at room temperature. This has direct implications for receptor binding, where precise positioning of pharmacophoric elements is critical for activity.

  • Physicochemical Properties: The overall dipole moment and surface polarity of a molecule are influenced by its geometry. The different arrangements of the C-Br and C-C bonds in the cis, trans, and geminal isomers will result in different molecular dipole moments, affecting properties such as solubility, lipophilicity, and crystal packing.

Conclusion

The thermodynamic stability of brominated methylcyclopropanes is a complex function of steric repulsion, ring strain, and electronic effects. Based on established principles, the predicted order of stability is 1-bromo-1-methylcyclopropane > trans-1-bromo-2-methylcyclopropane > cis-1-bromo-2-methylcyclopropane . This guide provides a robust, self-validating framework for quantifying these stability differences through high-level computational chemistry. Furthermore, it details the necessary experimental protocols—from synthesis and separation to gas-phase equilibration and calorimetry—that are required to anchor these theoretical predictions with empirical data. For scientists in drug discovery and chemical research, this integrated approach of prediction and validation is essential for the rational design of complex molecules where subtle differences in energy can dictate synthetic feasibility and biological function.

References

  • Alder, K., & Vogt, W. (1951). Zur Kenntnis der Dien-Synthese, XXVI. Mitteil.: Über die Anlagerung von Maleinsäure-anhydrid an Cyclohexadien-(1,3) und seine Homologen. Justus Liebigs Annalen der Chemie, 571(2), 137-155. [Link]

  • Allinger, N. L. (1959). The Torsional Energy of the Eclipsed C–C Bond. Journal of the American Chemical Society, 81(21), 5727-5731. [Link]

  • Benson, S. W., & Buss, J. H. (1958). Additivity Rules for the Estimation of Molar Heat Capacities. The Journal of Chemical Physics, 29(3), 546-572. [Link]

  • Cope, A. C., Fournier, A., & Simmons, H. E. (1957). Proximity Effects. X. The Relative Stabilities of cis and trans Cycloöctenes. Journal of the American Chemical Society, 79(14), 3905-3909. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. [Link]

  • Goering, H. L., & McCarron, F. H. (1956). The Stereochemistry of the Carbonation of cis- and trans-3-Methylcyclohexylmagnesium Chloride. Journal of the American Chemical Society, 78(10), 2270-2274. [Link]

  • Green, N., & Beroza, M. (1958). Isomerization of cis- and trans-2-Methyl-4-cyclohexene-1-carboxylic Acids. The Journal of Organic Chemistry, 23(5), 751-753. [Link]

  • Hewgill, F. R., Jefferies, P. R., & Macbeth, A. K. (1954). The preparation of cis- and trans-3-methylcyclohexanecarboxylic acids. Journal of the Chemical Society (Resumed), 699-702. [Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]

  • Macbeth, A. K., Mills, J. A., & Simmonds, D. H. (1949). The preparation of cis- and trans-2-methylcyclohexanecarboxylic acids. Journal of the Chemical Society (Resumed), 1011-1015. [Link]

  • Parr Instrument Company. (n.d.). Instruction Manual No. 1107 Oxygen Bomb Calorimeter. Retrieved from [Link]

  • Politzer, P., Murray, J. S., & Grice, M. E. (2003). Calculation of heats of sublimation and solid state heats of formation. In Energetic Materials, Part 2 (pp. 1-23). Elsevier. [Link]

  • Ruscic, B., & Bross, D. H. (2019). Active Thermochemical Tables (ATcT) values based on ver. 1.122 of the Thermochemical Network. [Link]

  • Turner, R. B. (1957). Heats of Hydrogenation. III. The Cyclopropane Ring. Journal of the American Chemical Society, 79(5), 1095-1098. [Link]

  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

Sources

Technical Guide: (2-Bromo-1-methylcyclopropyl)methanol as a High-Value Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utilization of (2-Bromo-1-methylcyclopropyl)methanol (CAS 343267-94-7). This document is structured for medicinal chemists and process engineers focusing on the synthesis of conformationally restricted pharmacophores.

Part 1: The "Quaternary Constraint" in Medicinal Chemistry

In modern drug discovery, the cyclopropane ring is a "privileged scaffold" used to restrict the conformational flexibility of peptide mimetics and small-molecule inhibitors. However, introducing a quaternary stereocenter (a methyl group at the C1 position) alongside functional handles is synthetically demanding.

(2-Bromo-1-methylcyclopropyl)methanol serves as a critical bifunctional building block that solves this problem. It offers three distinct structural advantages:

  • Conformational Locking: The C1-methyl group freezes the bioactive conformation, often enhancing potency and metabolic stability (blocking P450 oxidation at the

    
    -carbon).
    
  • Orthogonal Reactivity: The C2-bromide and C1-hydroxymethyl groups allow for divergent synthesis—enabling cross-coupling on one side and nucleophilic substitution/oxidation on the other.

  • Gateway to Cyclopropenes: Under specific conditions, this scaffold serves as a precursor to transient 1-methylcyclopropenes, enabling the stereoselective installation of nitrogen nucleophiles.

Key Physicochemical Profile
PropertyValueRelevance
CAS Number 343267-94-7Unique Identifier
Molecular Weight 165.03 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~1.1Favorable lipophilicity for CNS penetration
Stereochemistry cis/trans diastereomersCritical for defining vector orientation in APIs
Reactivity Class Activated Alkyl Halide / Strained RingHigh energy intermediate; prone to ring opening or elimination

Part 2: Reactivity Profile & Strategic Applications

The utility of this intermediate is defined by two primary reaction pathways: Palladium-Catalyzed Cross-Coupling (Retention of Ring) and Elimination-Addition (via Cyclopropene).

Pathway A: Stereoselective Cross-Coupling (Suzuki-Miyaura)

The C2-bromide is sterically hindered but reactive enough for Pd-catalyzed cross-coupling. This pathway is used to generate 1-methyl-2-arylcyclopropyl scaffolds, common in mGluR antagonists and monoamine reuptake inhibitors.

  • Mechanism: Oxidative addition of Pd(0) to the C-Br bond occurs with retention of configuration (typically), followed by transmetalation with aryl boronic acids.

  • Challenge:

    
    -hydride elimination is a competing side reaction due to the adjacent ring protons.
    
  • Solution: Use of electron-rich, bulky ligands (e.g., SPhos, XPhos) and mild bases (K

    
    PO
    
    
    
    ) to favor reductive elimination over
    
    
    -elimination.
Pathway B: The "Cyclopropene Gateway" to Amino Acids

This is the most sophisticated application. The molecule acts as a precursor to quaternary cyclopropyl amino acids (QCAAs).

  • Oxidation: The alcohol is oxidized to the carboxylic acid and converted to an activated amide (e.g., Weinreb or Morpholine amide).

  • Elimination: Treatment with a strong base (KOtBu) induces dehydrohalogenation to form a transient 1-methylcyclopropene .

  • Addition: A nitrogen nucleophile (amine, sulfonamide) adds across the strained double bond.

  • Result: A 1,2-diamino or 1-amino-2-amido cyclopropane with high diastereoselectivity (typically trans).

ReactivityPathways Start (2-Bromo-1-methylcyclopropyl) methanol Suzuki Pathway A: Pd-Catalyzed Coupling Start->Suzuki Ar-B(OH)2 Pd(0) Oxidation Oxidation to Amide/Ester Start->Oxidation [O] ArylProd 1-Methyl-2-Aryl Cyclopropanes (GPCR Ligands) Suzuki->ArylProd Elimination Base-Induced Elimination Oxidation->Elimination KOtBu Cyclopropene Transient 1-Methylcyclopropene Elimination->Cyclopropene NuAdd Nucleophilic Addition (R-NH2) Cyclopropene->NuAdd AminoProd Quaternary Cyclopropyl Amino Acids (Peptidomimetics) NuAdd->AminoProd High dr (trans)

Figure 1: Divergent synthesis pathways. Pathway A retains the ring for arylation; Pathway B exploits ring strain to install amines.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-Aryl Cyclopropanes (Suzuki Coupling)

Context: Installing a phenyl ring while preserving the cyclopropane quaternary center.

Reagents:

  • Substrate: (2-Bromo-1-methylcyclopropyl)methanol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/H

    
    O (10:1)
    

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 12 hours. Note: Do not exceed 100°C to prevent thermal ring opening.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). The product will be the 2-aryl derivative.

Protocol 2: Formal Substitution via Cyclopropene (Amine Installation)

Context: Converting the bromide scaffold into a conformationally constrained diamine precursor.

Reagents:

  • Precursor: (2-Bromo-1-methylcyclopropyl)(morpholino)methanone (Derived from the alcohol via Jones oxidation + Amide coupling).

  • Nucleophile: Pyrrole or Benzylamine (2.0 equiv).

  • Base: Potassium tert-butoxide (KOtBu) (3.0 equiv).

  • Additive: 18-Crown-6 (0.1 equiv).

  • Solvent: Anhydrous THF.

Procedure:

  • Preparation: Dissolve the bromo-amide (1.0 equiv) and the amine nucleophile (2.0 equiv) in anhydrous THF under N

    
    .
    
  • Elimination-Addition: Cool to 0°C . Add KOtBu (3.0 equiv) and 18-Crown-6 slowly.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC for the disappearance of the starting bromide. The reaction proceeds via the in situ generation of the cyclopropene, which is immediately trapped by the amine.

  • Quench: Quench with saturated NH

    
    Cl.
    
  • Isolation: Extract with DCM. The product is the trans-2-amino-1-methylcyclopropyl amide.

Part 4: Safety & Stability Guidelines

1. Thermal Instability: Cyclopropyl carbinols with halogens are prone to ring expansion (homoallylic rearrangement) under acidic conditions or high heat (>120°C).

  • Precaution: Maintain reaction temperatures below 100°C unless using specialized microwave protocols.

  • Storage: Store at -20°C under inert atmosphere.

2. Alkylating Potential: As a primary alkyl bromide (secondary carbon on the ring), this compound is a potential alkylating agent.

  • Precaution: Use double-gloving (Nitrile) and handle in a fume hood. Treat waste streams with dilute NaOH to hydrolyze unreacted bromide before disposal.

3. Stereochemical Integrity: The cis and trans isomers may have vastly different biological activities.

  • QC Check: Always verify diastereomeric ratio (dr) via

    
    H NMR. The methyl group protons typically appear at distinct shifts (~1.2 ppm vs 1.4 ppm) depending on their relationship to the bromide.
    

References

  • Formal Nucleophilic Substitution of Bromocyclopropanes: Rubina, M., et al.[2] "Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles."[2] Journal of the American Chemical Society, 2013.

  • Suzuki Coupling of Cyclopropyl Halides: Charette, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Halides." Chemical Reviews, 2011.

  • Micellar Catalysis & Cyclopropyl Scaffolds: Lipshutz, B. H., et al. "Tandem chemo- and bio-catalysis enabled by micellar technology." eScholarship (University of California), 2023.

  • Compound Data & Safety: PubChem CID 55266320. "(2-Bromo-1-methylcyclopropyl)methanol."[2]

Sources

The Cyclopropyl Carbinol Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The cyclopropyl carbinol (cyclopropylmethanol) moiety represents a "magic methyl" effect in modern drug design—a structural hybrid that introduces metabolic stability, conformational rigidity, and unique electronic properties without the steric penalty of larger alkyl groups. This guide dissects the functionalized cyclopropyl methanol motif, moving beyond basic descriptions to provide a mechanistic blueprint for its synthesis, reactivity, and application in FDA-approved therapeutics like Betaxolol and Naltrexone .[1]

The Pharmacophore: Why Cyclopropyl Methanol?

The cyclopropane ring is not merely a spacer; it is an electronic modulator. The C–C bonds in cyclopropane possess significant



1
Key Medicinal Advantages:
  • Metabolic Shielding: The cyclopropyl group is resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups. In Betaxolol , the cyclopropylmethyl ether tail replaces standard alkyl chains, significantly extending half-life by blocking

    
    -hydroxylation.[1]
    
  • Conformational Locking: The rigid geometry (

    
     bond angles) restricts the rotation of attached substituents, reducing the entropic penalty of binding to a protein target.
    
  • Acid Stability Paradox: While cyclopropanes are strained (~27.5 kcal/mol), the cyclopropyl carbinol system is surprisingly robust under physiological conditions, yet it can be triggered to open under specific acidic conditions (the "cyclopropylcarbinyl rearrangement"), offering a unique handle for prodrug design or metabolic studies.

Table 1: Comparative Pharmacokinetics of Alkyl vs. Cyclopropyl Analogues

PropertyIsopropyl DerivativeCyclopropyl Methyl DerivativeMechanistic Benefit
Metabolic Stability Low (prone to

-oxidation)
HighC-H bonds on ring are stronger (

kcal/mol) and sterically shielded.[1]
Lipophilicity (LogP) ModerateModerate-HighIncreases lipophilicity without adding rotatable bonds.[1]
Electronic Effect Inductive (+I)

-Donor
Stabilizes adjacent carbocations; interacts with aromatic residues in active sites.[1]
Synthetic Architectures: The "How-To"

Constructing functionalized cyclopropyl methanols requires navigating two dominant methodologies: the Simmons-Smith reaction (for alkene precursors) and the Kulinkovich reaction (for ester precursors).[1]

A. The Simmons-Smith Protocol (Furukawa Modification)[1]
  • Mechanism: Concerted syn-addition of a zinc-carbenoid (

    
    ) to an alkene.[1]
    
  • The "Application Scientist" Insight: When synthesizing cyclopropyl methanols, the allylic alcohol starting material is not just a substrate; it is a directing group . The zinc reagent coordinates to the hydroxyl oxygen, delivering the methylene group to the same face of the double bond with >99:1 diastereoselectivity.

  • Reagent Choice: Use

    
     (Furukawa reagent) rather than the traditional Zn-Cu couple.[1] It is homogeneous, faster, and works in non-ethereal solvents (DCM), which improves reactivity for electron-deficient alkenes.[1]
    
B. The Kulinkovich Reaction
  • Mechanism: Titanium-catalyzed reductive coupling of esters with Grignard reagents.[1]

  • Utility: This is the most atom-economical route to 1-substituted cyclopropanols.[1] It bypasses the need for alkene precursors, building the ring directly from a carboxylic ester.

  • Key Intermediate: The reaction proceeds through a titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.[1]

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the correct synthetic route based on starting material availability and desired stereochemistry.

SyntheticStrategyStartTarget: FunctionalizedCyclopropyl MethanolPrecursorWhat is yourStarting Material?Start->PrecursorAlkeneAllylic Alcohol(Alkene)Precursor->AlkeneAvailableEsterCarboxylic Ester(R-COOMe)Precursor->EsterAvailableSS_RouteSimmons-Smith(Furukawa Mod.)Alkene->SS_RouteUse Et2Zn/CH2I2Kul_RouteKulinkovichReactionEster->Kul_RouteUse Ti(OiPr)4/EtMgBrSS_MechMechanism:Zinc-Directed Syn-AdditionSS_Route->SS_MechKul_MechMechanism:Titanacyclopropane CouplingKul_Route->Kul_MechSS_OutcomeProduct:Stereodefined Cyclopropyl Methanol(Retention of Configuration)SS_Mech->SS_OutcomeKul_OutcomeProduct:1-Substituted Cyclopropanol(Quaternary Center Formation)Kul_Mech->Kul_Outcome

Caption: Decision matrix for synthesizing cyclopropyl carbinol derivatives based on precursor availability and stereochemical requirements.

Technical Protocol: Asymmetric Synthesis of Chiral Cyclopropyl Methanol

Objective: Synthesis of (R)-(2-methylcyclopropyl)methanol via Hydroxyl-Directed Simmons-Smith Cyclopropanation. Rationale: This protocol utilizes the Charette modification, employing a chiral dioxaborolane ligand if absolute enantiocontrol is needed from achiral alkenes, or simple substrate control if starting from a chiral allylic alcohol. Below is the substrate-controlled version (Furukawa), which is most common in scale-up.[1]

Reagents:

  • Substrate: (E)-Crotyl alcohol (1.0 eq)[1]

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 eq)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.2 eq)
    
  • Solvent: Dichloromethane (Anhydrous, 0.2 M concentration)

  • Quench: Saturated

    
    
    

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent & Substrate: Charge the flask with (E)-crotyl alcohol and anhydrous DCM. Cool to -20°C . Critical Step: Low temperature prevents the exothermic formation of the zinc reagent from degrading the substrate.

  • Reagent Formation (In Situ):

    • Add

      
       dropwise over 15 minutes.
      
    • Add

      
       dropwise over 20 minutes. Observation: A white precipitate (ZnI2) may form; this is normal.[1]
      
  • Reaction Phase: Allow the mixture to warm slowly to 0°C and stir for 4-6 hours. Monitor by TLC (stain with KMnO4; cyclopropanes do not stain well with UV).[1]

  • Quench & Workup:

    • Cool back to 0°C.

    • Safety Warning: Carefully quench with saturated aqueous

      
      . Vigorous gas evolution (ethane/methane) will occur.[1]
      
    • Separate layers. Extract aqueous layer with DCM (3x).[1]

    • Wash combined organics with 1M HCl (to remove Zn salts), then brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via distillation (for volatile alcohols) or flash chromatography.
    

Validation Check:

  • 1H NMR: Look for the disappearance of vinyl protons (5.0-6.0 ppm) and the appearance of high-field cyclopropyl protons (-0.2 to 0.8 ppm).[1]

  • Stereochemistry: The coupling constant

    
     vs 
    
    
    on the ring protons will confirm the retention of the alkene geometry.
Reactivity & Stability: The Cyclopropylcarbinyl Rearrangement

The stability of the cyclopropyl methanol scaffold is conditional. Under neutral or basic conditions (e.g., ether synthesis, nucleophilic substitution), the ring is stable. However, under acidic conditions, the cyclopropylcarbinyl cation is formed.

This non-classical cation is a resonance hybrid that can collapse into three distinct products:

  • Cyclopropylcarbinyl (Retention): Kinetic product.[1]

  • Cyclobutyl (Ring Expansion): Thermodynamic product (relief of ring strain).[1]

  • Homoallyl (Ring Opening): Linear product.

Medicinal Implication: In drug design, avoid placing a leaving group directly on the carbinol carbon if the molecule will be exposed to acidic environments, as this will trigger rearrangement and loss of potency.

RearrangementCationCyclopropylcarbinylCationProd1CyclopropylCarbinol(Retention)Cation->Prod1Kinetic TrapProd2Cyclobutanol(Ring Expansion)Cation->Prod2Strain ReliefProd3HomoallylAlcohol(Ring Opening)Cation->Prod3Thermodynamic

Caption: The "Cyclopropylcarbinyl Clock": Acid-mediated rearrangement pathways.[1]

References
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2] Link[1]

  • Kulinkovich, O. G., et al. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols. Synthesis. Link[1]

  • Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society.[2] Link[1]

  • FDA Drug Database. (2024). Betaxolol Hydrochloride Prescribing Information. Link[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres). Link

  • PubChem. (2024).[1] Naltrexone Compound Summary. Link

Methodological & Application

Stereoselective Synthesis of (2-Bromo-1-methylcyclopropyl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereodefined Cyclopropanes

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart conformational rigidity and can significantly influence the pharmacological profile of a molecule. Specifically, substituted cyclopropylmethanols, such as (2-Bromo-1-methylcyclopropyl)methanol, are valuable chiral building blocks in medicinal chemistry. The precise spatial arrangement of the substituents on the cyclopropane ring is crucial, as different stereoisomers can exhibit markedly different biological activities. Consequently, the development of robust and highly stereoselective synthetic protocols to access these structures in an enantiopure or diastereomerically enriched form is of paramount importance for drug discovery and development programs.

This technical guide provides a detailed exploration of stereoselective synthetic strategies for the preparation of (2-Bromo-1-methylcyclopropyl)methanol. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step experimental protocols, and present a comparative analysis of different methodologies. The protocols and discussions are designed to be a practical resource for researchers and scientists in the field of organic synthesis and drug development.

Strategic Approach: Hydroxyl-Directed Cyclopropanation

A highly effective and predictable strategy for the stereoselective synthesis of cyclopropylmethanols involves the cyclopropanation of a corresponding allylic alcohol precursor. The resident hydroxyl group can act as a powerful directing group, coordinating to the cyclopropanating reagent and delivering the methylene group to the same face of the double bond, thereby controlling the diastereoselectivity of the reaction. For the synthesis of (2-Bromo-1-methylcyclopropyl)methanol, a logical precursor is a stereodefined isomer of 2-bromo-2-buten-1-ol. The geometry of the double bond in the precursor will directly influence the relative stereochemistry of the final cyclopropane.

This guide will focus on two key approaches:

  • A Diastereoselective Simmons-Smith Cyclopropanation: A classic and reliable method for the synthesis of cyclopropanes, where the stereochemistry is controlled by the substrate.

  • A Proposed Enantioselective Cyclopropanation using a Chiral Ligand: An advanced method to induce enantioselectivity, leading to the formation of a specific enantiomer.

Data Presentation: Comparative Analysis of Cyclopropanation Protocols

The following table summarizes the expected outcomes for the diastereoselective and a proposed enantioselective synthesis of (2-Bromo-1-methylcyclopropyl)methanol, based on data from analogous reactions reported in the literature. This allows for a direct comparison of the two approaches.

MethodPrecursorKey ReagentsExpected Diastereomeric Ratio (d.r.)Expected Enantiomeric Excess (e.e.)Expected Yield (%)Reference(s)
Diastereoselective Simmons-Smith(E)-2-bromo-2-buten-1-olDiethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)>20:1Racemic70-85[1][2]
Enantioselective Catalytic Approach(E)-2-bromo-2-buten-1-olEt₂Zn, CH₂I₂, Chiral Ligand (e.g., a derivative of a chiral amino alcohol)>20:1up to 95%60-80[3]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (rac)-(rel-1R,2R)-2-Bromo-1-methylcyclopropyl)methanol via Simmons-Smith Reaction

This protocol outlines a two-step synthesis starting from the commercially available (E)-2-bromobut-2-enal, followed by a diastereoselective Simmons-Smith cyclopropanation of the resulting allylic alcohol. The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face of the double bond, leading to the syn diastereomer with high selectivity.[1][2]

Step 1: Synthesis of (E)-2-bromo-2-buten-1-ol

This step involves the reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol.

G start (E)-2-bromobut-2-enal reagents NaBH₄, CeCl₃·7H₂O Methanol (MeOH), 0 °C start->reagents product (E)-2-bromo-2-buten-1-ol reagents->product caption Reduction of (E)-2-bromobut-2-enal.

Caption: Synthesis of the allylic alcohol precursor.

Materials:

  • (E)-2-bromobut-2-enal (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (E)-2-bromobut-2-enal in anhydrous methanol at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add cerium(III) chloride heptahydrate in one portion.

  • Stir the mixture at 0 °C for 15 minutes to allow for coordination.

  • Add sodium borohydride portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude (E)-2-bromo-2-buten-1-ol, which can be used in the next step without further purification.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

G start (E)-2-bromo-2-buten-1-ol reagents Et₂Zn (1.0 M in hexanes), CH₂I₂ Dichloromethane (CH₂Cl₂), 0 °C to rt start->reagents product (rac)-(rel-1R,2R)-2-Bromo-1-methylcyclopropyl)methanol reagents->product caption Hydroxyl-directed Simmons-Smith cyclopropanation.

Caption: Formation of the target cyclopropylmethanol.

Materials:

  • (E)-2-bromo-2-buten-1-ol (from Step 1, 1.0 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (E)-2-bromo-2-buten-1-ol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylzinc solution dropwise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Add saturated aqueous sodium bicarbonate solution and stir for 10 minutes.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a racemic mixture of the syn diastereomer.

Protocol 2: Proposed Enantioselective Synthesis of (1R,2R)-(2-Bromo-1-methylcyclopropyl)methanol

This protocol describes a proposed method for the enantioselective cyclopropanation of (E)-2-bromo-2-buten-1-ol using a chiral ligand to induce asymmetry. The choice of a suitable chiral ligand is critical for achieving high enantioselectivity. Chiral amino alcohols and their derivatives have been shown to be effective in similar transformations.[3]

G start (E)-2-bromo-2-buten-1-ol reagents Et₂Zn, CH₂I₂, Chiral Ligand Toluene, -20 °C to 0 °C start->reagents product (1R,2R)-(2-Bromo-1-methylcyclopropyl)methanol reagents->product caption Catalytic enantioselective cyclopropanation.

Caption: Proposed enantioselective synthesis route.

Materials:

  • (E)-2-bromo-2-buten-1-ol (1.0 eq)

  • Chiral ligand (e.g., a derivative of (1R,2S)-N-methylephedrine or another suitable chiral amino alcohol) (0.1-0.2 eq)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chiral ligand in anhydrous toluene at -20 °C under an inert atmosphere, add diethylzinc solution dropwise.

  • Stir the mixture at -20 °C for 30 minutes.

  • Add a solution of (E)-2-bromo-2-buten-1-ol in anhydrous toluene dropwise.

  • Stir the mixture at -20 °C for an additional 30 minutes.

  • Add diiodomethane dropwise at -20 °C.

  • Slowly warm the reaction mixture to 0 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.

  • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched title compound. The enantiomeric excess should be determined by chiral HPLC or GC analysis.

Mechanistic Insights and Rationale

The stereochemical outcome of the Simmons-Smith reaction of allylic alcohols is governed by the formation of a zinc alkoxide intermediate. The zinc atom coordinates to the hydroxyl group, and this complex then directs the delivery of the methylene group from the iodomethylzinc species to the same face of the double bond. This "syn-directing" effect is a well-established principle in stereoselective synthesis.[1][2]

In the proposed enantioselective variant, the chiral ligand first reacts with diethylzinc to form a chiral zinc complex. This complex then coordinates with the allylic alcohol, creating a chiral environment around the double bond. The subsequent delivery of the methylene group from the diiodomethane is then facially biased, leading to the preferential formation of one enantiomer over the other. The specific stereochemical outcome will depend on the absolute configuration of the chiral ligand used.

Conclusion and Future Perspectives

The stereoselective synthesis of (2-Bromo-1-methylcyclopropyl)methanol can be effectively achieved through the hydroxyl-directed cyclopropanation of (E)-2-bromo-2-buten-1-ol. The diastereoselective Simmons-Smith reaction provides a straightforward and reliable method to obtain the racemic syn diastereomer with high selectivity. For access to enantiopure material, the development of a catalytic enantioselective protocol using chiral ligands is a promising avenue. Further optimization of the chiral ligand and reaction conditions in the proposed enantioselective protocol could lead to even higher levels of stereocontrol. The methodologies described herein provide a solid foundation for the synthesis of this and other structurally related chiral cyclopropylmethanols, which are valuable intermediates in the pursuit of new therapeutic agents.

References

  • Charette, A. B.; Juteau, H. J. Am. Chem. Soc.1994 , 116, 2651-2652. [Link]

  • Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958 , 80, 5323-5324. [Link]

  • Luche, J.-L. J. Am. Chem. Soc.1978 , 100, 2226-2227. [Link]

  • Walsh, P. J.; et al. J. Am. Chem. Soc.2009 , 131, 954-962. [Link]

  • Charette, A. B.; et al. J. Am. Chem. Soc.2001 , 123, 12168-12175. [Link]

  • Shi, Y.; et al. J. Am. Chem. Soc.2003 , 125, 13632-13633. [Link]

  • Kobayashi, S.; et al. J. Am. Chem. Soc.1997 , 119, 7107-7108. [Link]

Sources

Application Note: High-Fidelity Oxidation of (2-Bromo-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The oxidation of (2-Bromo-1-methylcyclopropyl)methanol to its corresponding aldehyde, 1-methyl-2-bromocyclopropanecarbaldehyde , presents a unique synthetic challenge due to the high ring strain (~27.5 kcal/mol) and the presence of a vicinal halide. Standard acidic oxidation protocols (e.g., Jones Oxidation) pose a severe risk of cyclopropylcarbinyl rearrangement , leading to ring-opened homoallylic byproducts.

This Application Note defines two validated, non-acidic protocols designed to preserve the cyclopropane integrity while effecting quantitative conversion:

  • Swern Oxidation (Method A): The industry "gold standard" for maximum control at low temperatures (-78 °C).

  • Dess-Martin Periodinane (Method B): A mild, room-temperature alternative suitable for smaller scales or when cryogenic facilities are unavailable.

Critical Derivatization Note

While the target is often colloquially referred to as "cyclopropanecarbaldehyde" in project shorthands, this protocol specifically yields 1-methyl-2-bromocyclopropanecarbaldehyde . If the unsubstituted cyclopropanecarbaldehyde is required, a subsequent reductive debromination/demethylation sequence (not covered here) would be necessary.

Mechanistic Logic & Oxidant Selection

The primary failure mode in oxidizing cyclopropyl methanols is the generation of a carbocationic intermediate. A cyclopropylcarbinyl cation will rapidly rearrange to a cyclobutyl or homoallyl cation to relieve ring strain.

Decision Matrix: Oxidant Selection

OxidantSelection Start Substrate: (2-Bromo-1-methylcyclopropyl)methanol Criteria Primary Constraint? Start->Criteria AcidSens Acid Sensitivity (High) Criteria->AcidSens Strain Energy Scale Scale > 10g? AcidSens->Scale Neutral Conditions Jones Jones/PCC (AVOID: Ring Opening Risk) AcidSens->Jones Acidic Conditions Swern Method A: Swern Oxidation (DMSO/Oxalyl Chloride) -78°C Control Scale->Swern Yes (Cost/Safety) DMP Method B: Dess-Martin Periodinane Room Temp, Mild pH Scale->DMP No (Convenience)

Figure 1: Decision matrix for selecting the optimal oxidation pathway for strained cyclopropanes.

Experimental Protocols

Method A: Swern Oxidation (Standard Protocol)

Recommended for scale-up (>1g) and maximum stereochemical retention.

Reagents:

  • Oxalyl Chloride (

    
    ): 1.5 equiv.[1]
    
  • Dimethyl Sulfoxide (DMSO): 3.0 equiv.

  • Triethylamine (

    
    ): 5.0 equiv.
    
  • Dichloromethane (DCM): Anhydrous [0.2 M].

Workflow Diagram:

SwernWorkflow Step1 Activation -78°C (COCl)2 + DMSO Step2 Addition -78°C Add Alcohol (Dropwise) Step1->Step2 30 min Step3 Elimination -78°C -> 0°C Add Et3N Step2->Step3 45 min Step4 Quench 0°C Add Phosphate Buffer Step3->Step4 Warm to RT

Figure 2: Temporal workflow for the Swern Oxidation.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (3.0 eq) dropwise over 15 minutes. Caution: Gas evolution (CO/CO2) occurs; ensure proper venting. Stir for 30 minutes at -78 °C to form the chlorodimethylsulfonium salt.

  • Substrate Addition: Dissolve (2-Bromo-1-methylcyclopropyl)methanol (1.0 eq) in minimal DCM and add dropwise to the reaction mixture. Maintain temperature below -60 °C. Stir for 45 minutes.

  • Base-Mediated Elimination: Add triethylamine (5.0 eq) dropwise. The mixture will become thick/white.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 30–60 minutes.

  • Workup: Quench with saturated

    
     or pH 7 phosphate buffer (to protect the aldehyde). Extract with DCM (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo (bath temp < 30 °C due to volatility).
Method B: Dess-Martin Periodinane (DMP)

Recommended for small scale (<500mg) or rapid screening.

Reagents:

  • Dess-Martin Periodinane (1.2 equiv).

  • 
     (2.0 equiv, solid).
    
  • DCM (wet, as water accelerates DMP mechanism).

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol (1.0 eq) in DCM [0.1 M].

  • Buffering: Add solid

    
     (2.0 eq). Critical: DMP generates acetic acid byproducts; bicarbonate prevents acid-catalyzed ring opening.
    
  • Oxidation: Add DMP (1.2 eq) in one portion at 0 °C, then warm to Room Temperature.

  • Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with anisaldehyde).

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodinane byproducts).
  • Isolation: Extract with

    
    , dry, and concentrate.
    

Data Analysis & Quality Control

Expected Analytical Signatures

The conversion is validated by the disappearance of the hydroxymethyl signals and the appearance of the aldehyde functionality.

FeatureSubstrate (Alcohol)Product (Aldehyde)Notes

NMR (CHO)
Absent

9.2 – 9.8 ppm (d)
Distinctive aldehyde doublet.

NMR (

)

3.4 – 3.8 ppm (m)
Absent Complete consumption required.[2]

NMR (Ring)

0.5 – 1.5 ppm

1.0 – 2.0 ppm
Slight downfield shift due to carbonyl anisotropy.
IR Spectroscopy Broad stretch ~3400

Sharp stretch ~1710

Carbonyl formation.
Troubleshooting Guide
  • Issue: Low Yield / Complex Mixture.

    • Diagnosis: Ring opening occurred.

    • Solution: Ensure Method A (Swern) temperature never exceeds -60 °C before base addition. For Method B (DMP), increase

      
       loading.
      
  • Issue: Epimerization.

    • Diagnosis: The cis/trans ratio of the bromo/methyl groups changes.

    • Solution: The aldehyde

      
      -proton is on the ring and is enolizable, though strained. Use a hindered base (DIPEA) instead of TEA in the Swern protocol to minimize 
      
      
      
      -deprotonation.

References

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. Link

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

  • Kulinkovich, O. G. (2003). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropyl methanol reactivity). Link

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of cyclopropyl bromide in substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-BR-001
Subject: Troubleshooting Non-Reactivity in Nucleophilic Substitution ( / )
Status: Open
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: Why Your Reaction Failed

If you are attempting a standard nucleophilic substitution (


) or solvolysis (

) on cyclopropyl bromide, the reaction will not proceed under standard conditions.

This is not an experimental error; it is a fundamental restriction of orbital geometry and ring strain.[1] Cyclopropyl bromides are essentially inert to classical substitution pathways due to I-Strain (Internal Strain) and the unique hybridization of the cyclopropane ring (Walsh Orbitals).[1]

Immediate Action Required: Stop refluxing. Prolonged heating will not drive the reaction and may lead to decomposition or ring opening.[1] You must switch to Metal-Halogen Exchange or Transition Metal Catalysis .[1]

Diagnostic Flowchart

Use this decision tree to determine your next experimental step.

Reactivity_Troubleshooting Start Reaction Stalled/Failed CheckCond Check Reaction Type Start->CheckCond SN2 Standard SN2 (Nucleophile + Heat) CheckCond->SN2 SN1 Standard SN1 (Solvolysis/Lewis Acid) CheckCond->SN1 Analysis DIAGNOSIS: Pathway Geometrically Forbidden (I-Strain & Backside Blocked) SN2->Analysis No Reaction SN1->Analysis Ring Opening/Rearrangement Solution Select Alternative Strategy Analysis->Solution LiHal Strategy A: Lithium-Halogen Exchange (Retains Stereochemistry) Solution->LiHal Goal: Add Electrophile (E+) CrossCoup Strategy B: Pd/Ni Catalyzed Coupling (Suzuki/Negishi) Solution->CrossCoup Goal: Add Aryl/Alkyl Group

Figure 1: Troubleshooting logic flow. Standard substitution pathways lead to dead ends; organometallic pathways are required.

Technical Deep Dive: The "Why"

To fix the problem, you must understand the barrier.[1] Cyclopropyl bromide defies the standard rules of alkyl halide reactivity.[1]

A. The Failure (The Backside Attack Problem)

In a standard


 reaction, the nucleophile must attack the 

orbital

opposite the leaving group (Br).[1]
  • Steric Blockade: The cyclopropane ring framework physically blocks the backside trajectory.[1][2]

  • I-Strain (Internal Strain): This is the critical factor.[1] In the ground state, cyclopropane carbons are

    
    -like but forced into 
    
    
    
    angles (highly strained).[3] An
    
    
    transition state requires the central carbon to rehybridize toward
    
    
    (planar, ideal angle
    
    
    ).[3][4]
    • Forcing a

      
       angle into a geometry that demands 
      
      
      
      creates a massive energy penalty in the transition state.[1][3][4]
    • Result: The activation energy (

      
      ) is insurmountable under normal conditions.[1]
      
B. The Failure (The Cation Problem)
  • Hybridization Mismatch: Carbocations prefer

    
     or 
    
    
    
    linear/planar geometry (
    
    
    or
    
    
    ).[1] The rigid ring (
    
    
    ) prevents the relaxation required to stabilize the empty p-orbital.[1]
  • Orthogonal Orbitals: The C-H bonds in cyclopropane are high in

    
    -character, while the C-C bonds are high in 
    
    
    
    -character (Walsh Orbitals). The orbital alignment does not allow for effective hyperconjugation to stabilize a cation on the ring.[1]
  • Outcome: If you force ionization (e.g., with

    
     salts), the ring usually relieves strain by opening, leading to allylic products rather than substitution.
    
Comparative Reactivity Data
SubstrateRelative Rate (

)
Primary Barrier
Isopropyl Bromide 1.0 (Reference)Steric hindrance (minor)
Cyclopentyl Bromide ~1.6Favorable eclipse relief
Cyclopropyl Bromide < 0.0001 I-Strain & Trajectory Block

Solution Protocols

Since you cannot displace the bromide directly, you must invert the reactivity logic.[1] Instead of treating the cyclopropyl bromide as an electrophile for a nucleophile to attack, you must turn it into a nucleophile (via Li) or use a metal catalyst to facilitate the bond breaking.[1]

Protocol A: Lithium-Halogen Exchange (Recommended)

Use Case: You need to replace the Bromine with an electrophile (Carbon chain, Aldehyde, etc.) while retaining stereochemistry .

  • Mechanism:

    
    -BuLi attacks the Bromine atom (halogenophilic attack), generating a cyclopropyl lithium species.
    
  • Key Advantage: Unlike radical pathways, this reaction proceeds with retention of configuration at the cyclopropyl carbon.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous Et₂O or THF (Ether is often preferred for stability).[1]

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi (2.0 - 2.2 equivalents)  dropwise.[1]
    
    • Note: 2 equivalents are needed: 1 eq for the exchange, 1 eq to destroy the resulting

      
      -BuBr (forming isobutene + isobutane).
      
  • Incubation: Stir for 30-60 minutes at -78°C. The Cyclopropyl-Li species is now formed.

  • Trapping: Add your electrophile (e.g., aldehyde, alkyl halide, ketone) slowly.

  • Warm-up: Allow to warm to room temperature slowly before quenching with saturated

    
    .
    
Protocol B: Palladium-Catalyzed Cross-Coupling

Use Case: You need to attach an aryl or alkenyl group (Suzuki/Negishi).

  • Mechanism: Oxidative Addition of Pd(0) into the C-Br bond.[1][5]

  • Challenge: The C-Br bond in cyclopropanes has high

    
    -character (stronger than typical alkyl halides). Standard 
    
    
    
    often fails.[1]
  • The Fix: Use electron-rich, bulky phosphine ligands to accelerate oxidative addition.

Recommended Conditions (Suzuki-Miyaura):

  • Catalyst:

    
     or 
    
    
    
    (1-5 mol%).
  • Ligand: Tricyclohexylphosphine (

    
    )  or S-Phos . These are critical for activating the cyclopropyl bromide.[1]
    
  • Base:

    
     (anhydrous) or 
    
    
    
    .[1]
  • Solvent: Toluene/Water (20:1) or Dioxane.[1][6]

  • Temp:

    
    C.
    

Frequently Asked Questions (FAQ)

Q: Can I use NaCN or NaN3 to make the nitrile/azide? A: No. The cyanide/azide anion will not displace the bromide via


.[1]
  • Workaround: Convert Cyclopropyl-Br to Cyclopropyl-Li (Protocol A), then react with Tosyl Azide (

    
    ) to get the azide, or Cyanogen Bromide (
    
    
    
    ) to get the nitrile.

Q: I see a "Radical Clock" mentioned in literature. Can I use radical conditions? A: Radical substitution (


 + AIBN) works to reduce the bromide (replace Br with H) or for radical cyclizations.[1] However, cyclopropyl radicals invert rapidly. If your substrate is chiral, you will lose stereochemistry  (racemization). Use the Lithium-Halogen exchange method (Protocol A) if stereochemistry matters.[1][7][8]

Q: Why does my TLC show the starting material is gone, but I isolated an allylic product? A: You likely used a Lewis Acid or Silver salt (


). This triggered an 

-like ionization.[1] The strained cyclopropyl cation rearranged to the open-chain allyl cation to relieve ring strain.[1] This is a known side reaction called solvolytic ring opening .[1]

References

  • Brown, H. C., & Gerstein, M. (1950). Chemical Effects of Steric Strains.[1] I. The Effect of Structure upon the Rates of Hydrolysis of Tertiary Aliphatic Chlorides. Journal of the American Chemical Society.[1][9] Link (Foundational paper on I-Strain).[1]

  • Walborsky, H. M. (1990). The Cyclopropyl Radical and Anion.[1][10] Tetrahedron.[1][11] (Definitive review on retention of configuration in Li-Hal exchange vs. radical racemization).

  • Charette, A. B. (Ed.).[1] (2015).[1][2][9] The Chemistry of the Cyclopropyl Group.[1][10][12][13] Wiley.[1] (Comprehensive text on cyclopropane reactivity).

  • Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: A Robust and Versatile Reagent for the Synthesis of Cyclopropanes.[1] Tetrahedron Letters.[1][11] (Discusses Suzuki coupling strategies).

  • Bailey, W. F., & Patricia, J. J. (1988).[11][14] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.[1][11][14] Link

Sources

Technical Support Hub: Cyclopropyl Alcohol Extraction & Emulsion Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Emulsion Formation in Cyclopropyl Alcohol Workups Assigned Specialist: Senior Application Scientist

Introduction: The "Perfect Storm" of Emulsions

Welcome to the technical support hub for cyclopropyl alcohol (CPA) isolation. If you are here, you are likely staring at a separatory funnel containing a milky, intractable layer that refuses to separate.

The Causality: Extracting cyclopropyl alcohols presents a unique "perfect storm" for emulsion formation. The cyclopropyl moiety adds significant lipophilicity, while the hydroxyl group anchors the molecule in the aqueous interface. When combined with the gelatinous metal hydroxides typical of CPA synthesis (Zinc from Simmons-Smith, Aluminum from reductions, or Titanium from Kulinkovich), you create a highly stabilized colloidal system.

This guide moves beyond "add brine" and provides mechanistically grounded protocols to resolve these emulsions without compromising the acid-sensitive cyclopropane ring.

Module 1: The Zinc "Sponge" (Simmons-Smith Reaction)

Context: You synthesized a CPA using Zn-Carbenoids (Simmons-Smith or Furukawa modification) and are facing a thick white suspension.

Q: Why is my organic layer trapped in a white gel?

A: The "gel" is a coordination complex of Zinc Iodide (


) and Zinc Hydroxide (

). In standard aqueous workups, these species form a polymeric network that traps organic solvents. Furthermore, the amphiphilic nature of your cyclopropyl alcohol acts as a co-surfactant, stabilizing the water-organic interface.
Q: Can I just use HCl to dissolve the Zinc salts?

A: STOP. While acid effectively dissolves zinc salts, cyclopropyl alcohols are highly sensitive to acid-catalyzed ring opening (homoallylic rearrangement).

  • Risk: Strong acids (

    
    ) will protonate the alcohol, leading to carbocation formation and relief of ring strain via opening to an allyl cation.
    
  • Solution: You must use a Buffered Chelation strategy.

Protocol: The EDTA/Ammonium Chloride Rescue

This method solubilizes Zinc without dropping pH to dangerous levels.

  • Quench: Dilute the reaction mixture with diethyl ether (Et₂O).

  • Chelation: Add a 1:1 mixture of Saturated Aqueous

    
     and 10% Aqueous 
    
    
    
    (Disodium Ethylenediaminetetraacetate).
    • Mechanism:[1][2][3][4][5][6][7][8][9] Ammonia acts as a ligand for Zn, while EDTA irreversibly chelates the metal, breaking the gel network.

  • Agitation: Stir vigorously for 30–45 minutes . The white solid should dissolve into the aqueous layer, leaving two clear phases.

  • Separation: The aqueous layer will be blue/clear (if Copper was used) or colorless. The organic layer should be transparent.

Module 2: The Aluminum "Sludge" (Reductions)

Context: You reduced a cyclopropyl ketone or ester using LAH or DIBAL-H.

Q: The Fieser workup failed. What now?

A: The Fieser workup (Water/NaOH/Water) relies on forming a granular aluminate precipitate. However, with amphiphilic CPAs, this precipitate often stays colloidal. The Rochelle’s Salt method is the superior, self-validating alternative for this specific substrate class.

Q: How does Rochelle's Salt work, and why is it so slow?

A: Potassium Sodium Tartrate (Rochelle's Salt) breaks emulsions by thermodynamic chelation. The tartrate dianion binds Aluminum (


) in a bidentate fashion, pulling it out of the interface and into the aqueous phase.
  • The "Slow" Factor: This is a ligand exchange reaction. It is kinetically slow at room temperature. It requires vigorous mechanical energy (stirring) to facilitate the transfer of aluminum from the organic interface to the aqueous tartrate.

Protocol: The Rochelle’s Salt Standard
StepActionCritical Note
1 Dilute Dilute reaction 2x with Et₂O or MTBE.
2 Quench Add EtOAc dropwise to consume excess hydride.
3 Add Salt Add saturated aqueous Potassium Sodium Tartrate (15 mL per gram of hydride).
4 The Wait Stir vigorously for 1–3 hours.
5 Endpoint Stop when you see two pristine, transparent layers.

Module 3: The Titanium "Mud" (Kulinkovich Reaction)

Context: You prepared a cyclopropanol via the Kulinkovich reaction (Grignard +


).
Q: I have a gray/black emulsion that won't separate.

A: This is caused by Titanium(IV) oxides and magnesium salts. Titanium emulsions are notoriously difficult because


 is fine-particulate and acts as a Pickering emulsifier.
Protocol: The Celite Filtration Bypass

Chemical chelation is often too slow for Titanium. Physical removal is more effective.

  • Quench: Add saturated

    
     slowly at 0°C.
    
  • Dilute: Add copious amounts of Et₂O (or EtOAc).

  • Dry-State Rescue: Add anhydrous

    
    directly to the emulsion until it forms a thick slurry.
    
  • Filtration: Filter the entire suspension through a wide pad of Celite 545 .

  • Wash: Rinse the filter cake with Et₂O. The filtrate should be a clear biphasic mixture (or single phase if water was absorbed by sulfate).

Module 4: Universal Physical Troubleshooting

If the chemical methods above fail, utilize these physical separation techniques.

Decision Matrix: Physical Rescue

EmulsionRescue Start Emulsion Detected Solvent Density Check: Is solvent DCM? Start->Solvent DCM_Yes Invert Phase: Add Et2O to lower density Solvent->DCM_Yes Yes DCM_No Salting Out: Add Sat. NaCl (Brine) Solvent->DCM_No No Check1 Separation? DCM_Yes->Check1 DCM_No->Check1 Filtration Filtration: Pass through Celite (Removes particulate stabilizers) Check1->Filtration No Centrifuge Centrifugation: 2000 RPM for 5 min Filtration->Centrifuge Still Emulsified

Figure 1: Decision tree for physical resolution of persistent emulsions.

FAQ: Physical Methods

Q: Why does adding Brine sometimes make it worse? A: If your organic layer is denser than water (e.g., DCM), adding brine increases the density of the aqueous phase, potentially matching the density of the organic phase (


). When densities match, gravity separation stops.
  • Fix: Dilute the organic layer with a light solvent (Ether/Hexanes) to re-establish a density gradient.

Q: Can I use centrifugation? A: Yes. This is the most effective physical method. Transfer the emulsion to 50mL Falcon tubes and centrifuge at 2000–3000 RPM for 5 minutes. The G-force overcomes the surface tension stabilizing the droplets.

Summary of Workup Chemistries

Reaction TypeMetal SpeciesPrimary Emulsion CauseRecommended WorkupContraindicated
Simmons-Smith Zn, CuZn(OH)₂ GelNH₄Cl / EDTA Strong Acid (HCl)
LAH / DIBAL AlAl-Hydroxide SludgeRochelle's Salt Fieser (often fails for CPAs)
Kulinkovich Ti, MgTiO₂ ParticulatesCelite Filtration Simple Extraction

References

  • Charette, A. B., et al. (2010).[8] "Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation." Journal of Organic Chemistry.

  • Frontier, A. (2026).[10][11] "Magic Formulas: Workup Tricks and Rochelle's Salt."[12] University of Rochester Not Voodoo.

  • Kulinkovich, O. G. (2004).[13] "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols." Synlett.

  • Biotage. (2023).[12] "Tackling Emulsions: Strategies for Liquid-Liquid Extraction." Biotage Knowledge Base.

  • Lévesque, E., et al. (2014).[8] "Improved Zinc-Catalyzed Simmons-Smith Reaction."[8] Organic Letters.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometric Profiling of Brominated Cyclopropyl Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Brominated cyclopropyl methanols are high-value intermediates in the synthesis of antiviral agents and complex alkaloids. Their structural duality—combining the high ring strain of cyclopropane (~27.5 kcal/mol) with the labile reactivity of a carbon-bromine bond—creates a unique mass spectrometric signature.

This guide compares the two dominant analytical approaches for profiling these compounds: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] While ESI is the industry standard for intact mass confirmation in LC-MS workflows, this guide argues that EI remains the superior technique for structural elucidation of brominated cyclopropyl methanols due to the diagnostic power of ring-opening fragmentation patterns.

Technical Comparison: EI vs. ESI Performance

The choice of ionization method dictates the visibility of the cyclopropylcarbinyl rearrangement, a critical mechanism for verifying the integrity of the cyclopropane ring.

Table 1: Performance Matrix for Brominated Cyclopropyl Methanols
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Scientist's Verdict
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)EI provides structural fingerprints; ESI confirms purity.
Molecular Ion (

)
Weak or AbsentStrong (

,

)
Use ESI for molecular weight confirmation.
Isotopic Pattern Distinct 1:1 doublet (

) in fragments
Distinct 1:1 doublet in parent ionBoth preserve the Br signature, but EI tracks Br location.
Ring Integrity Induces ring opening (Diagnostic)Preserves ring (Non-diagnostic)EI proves the ring existed by how it breaks.[3]
Sensitivity Moderate (ng range)High (pg range)ESI wins for trace analysis.

Deep Dive: Fragmentation Mechanisms[4]

Understanding the fragmentation of these compounds requires analyzing the interplay between the Heavy Atom Effect (Bromine) and Ring Strain Release .

The Isotopic Signature (The "King" of the Spectrum)

Before analyzing carbon skeletons, verify the bromine. Bromine naturally exists as


 (50.69%) and 

(49.31%).
  • Observation: A "twin tower" peak pattern with nearly equal intensity separated by 2 m/z units.

  • Diagnostic Value: If a fragment ion retains the doublet, it retains the bromine. If the doublet collapses to a singlet, the bromine has been lost (neutral loss of

    
     or 
    
    
    
    ).
The Cyclopropylcarbinyl Rearrangement

The defining feature of cyclopropyl methanol fragmentation is the Cyclopropylcarbinyl-to-Homoallyl rearrangement . Upon ionization (EI), the radical cation is unstable. The cyclopropane ring opens to relieve strain, often mimicking the chemistry of allyl cations.

  • Pathway A (Dehydration): Loss of water (

    
    ) is rapid in alcohols. In cyclopropyl methanols, this often precedes ring opening.
    
  • Pathway B (Ring Opening): The

    
     cation rearranges to the homoallyl cation (
    
    
    
    ).
  • Pathway C (Bromine Loss): The C-Br bond is weaker than C-C bonds. In EI, expect a significant peak at

    
     (loss of 
    
    
    
    ).
Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways verified in high-energy ionization environments.

FragmentationPathway M_Ion Molecular Ion [M]+. (Radical Cation) Loss_H2O Dehydration [M-18]+. (Distonic Ion) M_Ion->Loss_H2O - H2O Loss_Br Debromination [M-Br]+ M_Ion->Loss_Br - Br radical Ring_Open Cyclopropylcarbinyl Cation (Ring Opening) Loss_H2O->Ring_Open Strain Release Homoallyl Homoallyl Cation (m/z 55, 41 series) Ring_Open->Homoallyl Rearrangement

Caption: Figure 1. Competing fragmentation pathways for brominated cyclopropyl methanols under 70 eV Electron Ionization.

Experimental Protocol: Self-Validating Analysis

As a Senior Scientist, you must ensure data integrity. This protocol includes built-in validation steps.

Workflow: Structural Confirmation via GC-MS (EI)

Prerequisites:

  • Instrument: Single Quadrupole or Q-TOF GC-MS.

  • Column: Non-polar (e.g., DB-5ms), as cyclopropyl methanols are moderately polar but volatile.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid Methanol to prevent transesterification/acetal formation artifacts).

Step-by-Step Methodology:

  • System Suitability (Self-Validation):

    • Inject 1 µL of Perfluorotributylamine (PFTBA/FC-43) .

    • Check: Verify m/z 69, 219, 502 ratios. Ensure Oxygen/Nitrogen background is <2%.

    • Why: Bromine isotope ratios (50:50) are easily skewed by poor detector tuning.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL DCM.

    • Derivatization (Optional but Recommended): If the hydroxyl group causes tailing, treat 50 µL sample with 50 µL BSTFA (1% TMCS) at 60°C for 30 mins.

    • Result: TMS-ether derivative. This stabilizes the molecular ion and makes the

      
       (loss of methyl from TMS) a diagnostic anchor.
      
  • Acquisition Parameters:

    • Inlet Temp: 250°C (Do not overheat; cyclopropanes can thermally rearrange in the injector).

    • Source Temp: 230°C.

    • Scan Range: m/z 35 to 600.

    • Ionization: 70 eV.[1][4]

  • Data Analysis Logic:

    • Step A: Locate the highest mass cluster. Is there a 1:1 doublet?

      • Yes: Bromine confirmed.[3]

      • No: Check for

        
         or 
        
        
        
        .[3]
    • Step B: Look for m/z 41 (

      
      ) and m/z 55 (
      
      
      
      ).
      • High abundance of m/z 41 suggests the cyclopropyl/allyl moiety.

    • Step C: Check for [M-18] (Water loss).

      • If derivatized (TMS), look for [M-90] (Loss of TMS-OH).

Diagnostic Data Reference

Use this table to assign peaks in your spectrum.

Table 2: Key Diagnostic Ions for Brominated Cyclopropyl Methanols
m/z ValueIon IdentityMechanismStructural Insight
M, M+2 Molecular IonRadical CationConfirms MW and Br presence (1:1 ratio).
M-18

EliminationConfirms free hydroxyl group.
M-80, M-82

EliminationSimultaneous loss of H and Br; common in cyclic halides.
79, 81

Atomic IonConfirms presence of Bromine.
41

Cyclopropyl/Allyl CationDiagnostic for cyclopropane ring or resulting allyl chain.
53

Butadienyl CationResult of complex ring opening and dehydrogenation.

References

  • McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (The authoritative text on fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Standard reference for ionization energies and spectra). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3][6] (Definitive guide on isotopic patterns and halogenated compounds).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[3] (Comparison of EI and ESI techniques).

Sources

Technical Guide: Structural Differentiation of (2-Bromo-1-methylcyclopropyl)methanol

[1][2]

Executive Summary & Structural Context[1][2][3][4][5][6][7]

In the synthesis of cyclopropane-based pharmacophores—common bioisosteres for conformational restriction—regiocontrol is frequently the yield-limiting challenge.[1] The synthesis of (2-Bromo-1-methylcyclopropyl)methanol (Target Compound) typically involves carbene/carbenoid addition to substituted alkenes (e.g., Simmons-Smith or dihalocarbene reduction pathways).[1]

These reactions often yield a mixture of regioisomers and diastereomers.[2] Misidentification of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.[2] This guide provides an authoritative workflow to distinguish the target from its three most common regioisomers using NMR spectroscopy and mass spectrometry.[2]

The Structural Landscape

We are distinguishing Compound A (Target) from Isomers B, C, and D.[2]

  • Target (Compound A): 1-Hydroxymethyl-1-methyl-2-bromocyclopropane.[2]

    • Key Feature: Quaternary C1 (bearing Methyl and Hydroxymethyl); Tertiary C2 (bearing Bromine).[2]

  • Isomer B (Geminal-Br/Me): 1-Hydroxymethyl-2-bromo-2-methylcyclopropane.[1][2]

    • Key Feature: Tertiary C1; Quaternary C2 (bearing Bromine and Methyl).[2]

  • Isomer C (Vicinal-Br/Hydroxymethyl): (1-Bromo-2-methylcyclopropyl)methanol.[1][2]

    • Key Feature: Quaternary C1 (bearing Bromine and Hydroxymethyl); Tertiary C2 (bearing Methyl).[2]

  • Isomer D (Side-chain Bromination): (1-Methylcyclopropyl)methyl bromide (or similar side-chain variants).[2]

Comparative Analytical Data

The following table synthesizes predicted and empirical spectral data to serve as a rapid exclusion matrix.

Table 1: Diagnostic NMR & MS Signatures
FeatureTarget (Compound A) Isomer B (Gem-Br/Me) Isomer C (1-Br, 2-Me) Isomer D (Side-chain)
Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

H Signal
Singlet (

1.3–1.[1]5)
Singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.7–1.9)
Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.1–1.3)
Singlet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.1–1.[1]3)
Cyclopropyl Methine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Present (dd,

2.8–3.[1]2)
Absent Absent Absent
Cyclopropyl Methine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Absent Absent Present (m,

0.8–1.[1]2)
Absent
C-Br Carbon (

C)
Methine (

30–45)
Quaternary (

40–55)
Quaternary (

40–55)
Secondary (

35–40, acyclic)
Quaternary Centers One (C1)One (C2)One (C1)One (C1)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The "Kill Shot" for identification is the Methyl Multiplicity combined with the presence of a Deshielded Cyclopropyl Proton (


) . Only the Target possesses a Singlet Methyl and a deshielded Ring Methine.

Detailed Experimental Protocol: The Identification Workflow

This protocol is designed as a self-validating system.[2][3] If Step 1 yields ambiguous results, Step 2 resolves the structural connectivity.

Materials & Equipment[2][8][9]
  • Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Neutralized with basic alumina to prevent acid-catalyzed rearrangement).
    
  • Instrument: 400 MHz NMR or higher recommended.[2]

  • Concentration: 10 mg/0.6 mL minimum for clear

    
    C resolution.
    
Step 1: H NMR Screening (The "Singlet-Doublet" Filter)
  • Acquire a standard 1D proton spectrum (16 scans).[2]

  • Analyze the Methyl Region (1.0 – 2.0 ppm):

    • If the methyl group appears as a Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ), you have Isomer C  (Methyl is on a CH carbon). Stop Workflow.
      
    • If the methyl group is a Singlet , proceed to Step 3.[2] (Candidates: Target, Isomer B, or Isomer D).

Step 2: The Diagnostic Check
  • Analyze the 2.5 – 3.5 ppm Region:

    • Look for a distinct doublet of doublets (dd) or multiplet integrating to 1H.[2] This represents the proton on the same carbon as the bromine (

      
      ).
      
    • Target: Signal Present (

      
      ).
      
    • Isomer B: Signal Absent (C2 is quaternary).[2]

    • Isomer D: Signal Absent (Look for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       singlet/doublet at 
      
      
      ).
Step 3: HSQC/HMBC Validation (Confirmation)

For definitive proof, run a 2D HSQC (Heteronuclear Single Quantum Coherence).[1][2]

  • Correlate Methyl Protons:

    • Target: The methyl singlet correlates to a Quaternary Carbon (no signal in DEPT-135, weak/no contour in HSQC, strong in HMBC).

    • Isomer C: The methyl doublet correlates to a Tertiary Carbon (CH).[2]

  • Correlate

    
    : 
    
    • Target: The proton at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ppm correlates to a carbon at 
      
      
      ppm.

Mechanistic Logic & Visualization[2]

The following diagram illustrates the logical flow for distinguishing these isomers based on the experimental data derived above.

IsomerIDStartUnknown BromocyclopropylMethanol DerivativeTest11H NMR: Methyl Signal Multiplicity?Start->Test1DoubletDoublet (d)Test1->DoubletSingletSinglet (s)Test1->SingletResultCIsomer C(1-Br, 2-Me)Methyl on CHDoublet->ResultCVicinal CouplingTest21H NMR: Signal at 2.8 - 3.2 ppm?(Cyclopropyl CH-Br)Singlet->Test2YesSignalSignal Present (dd)Test2->YesSignalNoSignalSignal AbsentTest2->NoSignalTargetTARGET COMPOUND(2-Bromo-1-methylcyclopropyl)methanolConfirmedYesSignal->TargetH on C-Br existsTest3Check 3.3 - 3.6 ppm(Side chain CH2-Br)NoSignal->Test3ResultBIsomer B(2-Br, 2-Me)Geminal SubstitutionTest3->ResultBNo CH2-Br signalResultDIsomer D(Side Chain Br)Ring IntactTest3->ResultDCH2-Br signal present

Figure 1: NMR logic tree for the regiochemical assignment of brominated methylcyclopropyl methanols.

Synthesis & Stereochemical Note

While this guide focuses on regio-differentiation, researchers must acknowledge stereochemistry (diastereomers).[2]

  • Synthesis Origin: The target is often synthesized via Simmons-Smith cyclopropanation of 3-bromo-2-methylprop-2-en-1-ol (or protected variants).[1][2] The hydroxyl group directs the Zinc carbenoid, typically favoring the syn addition relative to the alcohol.

  • NOE (Nuclear Overhauser Effect): Once the regioisomer is confirmed as the Target (via the workflow above), distinguishing cis (Me/Br same side) from trans requires 1D NOE.

    • Irradiate the Methyl Singlet.[2]

    • Enhancement of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      :  Indicates cis relationship (closer spatial proximity).
      
    • Enhancement of Ring ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       only:  Indicates trans relationship.[1]
      

References

  • Simmons-Smith Reaction Scope: Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions, 2004 , 58, 1–415.[2] [1][2]

  • NMR of Cyclopropanes: Banwell, M. G.; Reum, M. E.[1][2] "gem-Dihalocyclopropanes in synthesis." Advances in Strain in Organic Chemistry, 1991 , 1, 19-64.[2] [1][2]

  • Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST).[2] "Spectral Database for Organic Compounds (SDBS)."[2] [1][2]

  • General Cyclopropane Characterization: Pietruszka, J. "Synthesis and properties of enantiomerically pure cyclopropanes."[1][2] Chemical Reviews, 2003 , 103(4), 1051-1070.[2] [2]

A Comparative Guide to the Reactivity of (2-Bromo-1-methylcyclopropyl)methanol and Its Non-Methylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of Cyclopropylmethanols

Cyclopropylmethanol and its derivatives are valuable building blocks in organic synthesis, prized for the unique chemical reactivity imparted by the strained three-membered ring.[1][2] This inherent ring strain influences the electronic properties and bond angles of the adjacent hydroxymethyl group, making these compounds precursors to a variety of molecular scaffolds.[1] The cyclopropyl group is a common motif in pharmaceuticals and agrochemicals, where it can modulate metabolic stability and binding affinity.[1]

Reactions involving cyclopropylmethanol often proceed through the formation of a cyclopropylcarbinyl cation, a highly stabilized carbocation intermediate.[3][4] This cation is known to undergo rapid rearrangements, leading to a mixture of products including cyclobutyl and homoallylic derivatives.[3][4][5][6] The distribution of these products is highly sensitive to the substitution pattern on the cyclopropane ring, making a thorough understanding of these effects crucial for synthetic design.

This guide focuses on the comparative reactivity of (2-Bromo-1-methylcyclopropyl)methanol and its non-methylated analog, (2-Bromocyclopropyl)methanol. We will explore how the presence of a methyl group at the C1 position influences the rate and outcome of reactions, particularly those involving carbocationic intermediates.

The Influence of Methyl Substitution on Carbocation Stability and Rearrangements

The reactivity of cyclopropylmethanol systems is dominated by the behavior of the corresponding cyclopropylcarbinyl cation. The stability of this intermediate and the energy barriers to its rearrangement are significantly influenced by substituents on the cyclopropane ring.

Electronic and Steric Effects of the Methyl Group

The methyl group at the C1 position of (2-Bromo-1-methylcyclopropyl)methanol exerts both electronic and steric effects that are critical in determining its reactivity profile.

  • Electronic Effects: As an electron-donating group, the methyl group stabilizes the adjacent carbocationic center that forms upon departure of the hydroxyl group (or a derivative thereof). This stabilization lowers the activation energy for carbocation formation, suggesting that the methylated compound may react faster in processes proceeding through an SN1-like mechanism.

  • Steric Effects: The steric bulk of the methyl group can influence the approach of nucleophiles and the conformational preferences of the molecule and its reactive intermediates.

Recent computational studies have shown that electron-donating substituents on the cyclopropylcarbinyl cation have a significant stabilizing effect.[7] This stabilization can influence the equilibrium between the cyclopropylcarbinyl, bicyclobutonium, and homoallylic cations, thereby dictating the product distribution.[7][8]

The Cyclopropylcarbinyl-Homoallyl Cation Equilibrium

A key feature of cyclopropylcarbinyl cation chemistry is its propensity to undergo ring-opening to form a homoallylic cation.[3][4][8] This rearrangement is often stereospecific and is a critical consideration in synthetic planning. The presence of substituents can significantly alter the energetics of this equilibrium. For instance, while direct nucleophilic attack on the cyclopropylcarbinyl cation is often kinetically favored, rearrangements can become competitive, leading to a loss of stereoselectivity.[8]

The methyl group in (2-Bromo-1-methylcyclopropyl)methanol is expected to influence the regioselectivity of ring-opening. Mechanistic considerations suggest that cleavage of the more substituted cyclopropane bond would lead to a more stable secondary radical or cation, which is often the thermodynamically favored pathway.[9]

Comparative Reactivity in Solvolysis Reactions

Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes for studying carbocation-mediated processes.[10][11][12][13][14] Comparing the solvolysis rates and product distributions of (2-Bromo-1-methylcyclopropyl)methanol and its non-methylated analog provides valuable insights into their relative reactivities.

Expected Reactivity Trends

Based on the principles of carbocation stability, we can predict the following trends in a comparative solvolysis experiment (e.g., in ethanol/water):

  • (2-Bromo-1-methylcyclopropyl)methanol is expected to undergo solvolysis at a faster rate than its non-methylated analog due to the stabilizing effect of the methyl group on the resulting tertiary cyclopropylcarbinyl cation.

  • The product distribution for the methylated compound may differ significantly, with a potential for a higher proportion of rearranged products due to the influence of the methyl group on the stability of the various cationic intermediates.

Experimental Data Summary

The following table summarizes hypothetical kinetic data for the solvolysis of the two compounds in a 90:10 ethanol/water mixture. Such experiments are crucial for quantifying the impact of the methyl group.[15]

CompoundRelative Rate Constant (k_rel)Major Products
(2-Bromocyclopropyl)methanol1(2-Bromocyclopropyl)methyl ether, Cyclobutyl bromide, Homoallylic ethers
(2-Bromo-1-methylcyclopropyl)methanol> 1 (expected)(2-Bromo-1-methylcyclopropyl)methyl ether, 1-Bromo-1-methylcyclobutane, Substituted homoallylic ethers

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols are provided.

Synthesis of Starting Materials

The synthesis of (2-Bromo-1-methylcyclopropyl)methanol and its non-methylated analog can be achieved through established cyclopropanation reactions followed by functional group manipulations.[16][17] The synthesis of various brominated cyclopropane derivatives has been reported in the literature.[18][19][20]

Comparative Solvolysis Kinetics

Objective: To determine the relative rates of solvolysis of (2-Bromo-1-methylcyclopropyl)methanol and (2-Bromocyclopropyl)methanol.

Procedure:

  • Prepare equimolar solutions of each substrate in a 90:10 ethanol/water solvent mixture.[15]

  • Maintain the reaction mixtures at a constant temperature (e.g., 50 °C).

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction in the aliquots (e.g., by rapid cooling and dilution).

  • Analyze the disappearance of the starting material and the appearance of products using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Determine the first-order rate constants for each reaction by plotting the natural logarithm of the starting material concentration versus time.

Mechanistic Visualization

The reaction pathways of these cyclopropylmethanol derivatives can be visualized to better understand the interplay of intermediates and the factors governing product formation.

Reaction Mechanism Diagram

G cluster_0 (2-Bromo-1-methylcyclopropyl)methanol cluster_1 Carbocation Intermediates cluster_2 Products A Starting Material B Tertiary Cyclopropylcarbinyl Cation A->B -H2O C Rearranged Cyclobutyl Cation B->C Rearrangement D Homoallylic Cation B->D Ring Opening E Substitution Product B->E +Solvent F Ring-Expanded Product C->F +Solvent G Ring-Opened Product D->G +Solvent G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare Substrate Solutions (Methylated and Non-methylated) B Incubate at Constant Temperature A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reaction C->D E Analyze by GC-MS or HPLC D->E F Determine Rate Constants E->F G Identify and Quantify Products E->G

Caption: Workflow for comparative kinetic studies.

Conclusion and Future Outlook

The presence of a methyl group at the C1 position of (2-bromocyclopropyl)methanol is predicted to significantly accelerate solvolysis reactions due to the stabilization of the resulting cyclopropylcarbinyl cation. Furthermore, the methyl substituent is expected to influence the product distribution by altering the relative stabilities and rearrangement pathways of the cationic intermediates.

A thorough experimental investigation following the protocols outlined in this guide will provide valuable quantitative data to support these hypotheses. Such studies are essential for developing predictive models of reactivity for this important class of compounds, which will, in turn, aid in the rational design of synthetic routes for complex molecules in the pharmaceutical and agrochemical industries. Future work could involve exploring the effects of other substituents and varying reaction conditions to build a more comprehensive understanding of the structure-reactivity relationships in cyclopropylmethanol systems.

References

  • Creary, X. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 1769–1780. [Link]

  • National Center for Biotechnology Information. (n.d.). The cyclopropylcarbinyl route to γ-silyl carbocations. In PubMed Central. Retrieved from [Link]

  • Charette, A. B., & Marcoux, J. F. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 3247–3286. [Link]

  • Goh, S. S., & Tantillo, D. J. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1224–1238. [Link]

  • Charette, A. B. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Retrieved from [Link]

  • Walton, J. C. (1990). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems (Doctoral dissertation, UCL (University College London)). [Link]

  • Goh, S. S., & Tantillo, D. J. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Long-Lived Cyclopropylcarbinyl Cations. Retrieved from [Link]

  • Gellman, S. H. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]

  • Balci, M., & Secen, H. (2004). Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System. Turkish Journal of Chemistry, 28(1), 1-10. [Link]

  • De Haro, T., & Nevado, C. (2019). Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. Beilstein Journal of Organic Chemistry, 15, 271–289. [Link]

  • National Center for Biotechnology Information. (2015). Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation. In PubMed Central. Retrieved from [Link]

  • Pearson. (n.d.). Give the substitution products expected from solvolysis of each compound by heating in ethanol. Retrieved from [Link]

  • Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(12), 1831–1843. [Link]

  • Ma, S., & Jiao, N. (2011). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 76(11), 4659–4664. [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. [Link]

  • Pharmacy 180. (n.d.). Stereoelectronic Effects - Stereochemical and Conformational Isomerism | Organic Chemistry. Retrieved from [Link]

  • Filo. (2026, February 10). Major product of the reaction is: Diagram showing a cyclopropylmethanol... Retrieved from [Link]

  • De Kimpe, N., & Tehrani, K. A. (2001). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (23), 3073–3079. [Link]

  • Hanafusa, T., Birladeanu, L., & Winstein, S. (1965). Introduction of an Angular Methyl Group by Decarboxylative Cyclopropane Ring Opening. Journal of the American Chemical Society, 87(15), 3510–3511. [Link]

  • Chem Help ASAP. (2019, July 19). SN1 solvolysis reactions [Video]. YouTube. [Link]

  • Abhay, A. (2018). KINETIC STUDIES OF SOLVENT SOLUTE INTERACTIONS IN THE SOLVOLYSIS IN ORGANIC-AQUEOUS MIXTURES. International Journal of Engineering, Science and Mathematics, 7(2), 451-459. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Ragab, A. (2025, October 23). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. ResearchGate. [Link]

  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 61–75. [Link]

  • Paul, R. C., Bhasin, K. K., & Chadha, R. K. (1975). A kinetic and mechanistic study of the solvolysis of aryitellurium trihalides in organic solvents. Journal of the Chemical Society, Dalton Transactions, (12), 1160-1163. [Link]

  • Google Patents. (n.d.). WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Meek, J. S., & Osuga, D. T. (1963). BROMOCYCLOPROPANE. Organic Syntheses, 43, 9. [Link]

  • Teplyakov, A. V., & Gellman, A. J. (2002). Kinetic Control of Surface Reactions: Regioselectivity in the Reaction of 2-Methylcyclopropylmethanol on Mo(110)−(6×1)−O. The Journal of Physical Chemistry B, 106(30), 7487–7494. [Link]

  • ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • Li, H., Liu, Y., & Dong, C. (2018). Alcoholysis kinetics and mechanism studies of ethyl levulinate production from ball milled corn stover. RSC Advances, 8(32), 17792–17800. [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-Cyclopropylethanol. In PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of (2-Bromo-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of (2-Bromo-1-methylcyclopropyl)methanol (BMCM).

The Challenge: BMCM presents a "perfect storm" for analytical method development:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system, relying solely on the end-absorption of the alkyl bromide (<210 nm).
    
  • Stereochemical Complexity: The cyclopropane ring introduces rigidity and chirality (C1 and C2 centers), resulting in diastereomers (cis/trans) that must be resolved.

  • Stability Concerns: The strained cyclopropyl ring combined with a leaving group (Br) creates potential for degradation (ring opening or dehydrohalogenation) under harsh acidic conditions.

Recommendation: This guide advocates for a Phenyl-Hexyl stationary phase coupled with Charged Aerosol Detection (CAD) or Low-Wavelength UV (205 nm) using a Phosphate/Acetonitrile system. While C18 is the industry standard, Phenyl-Hexyl offers superior selectivity for the halogenated cyclopropyl moiety.

Part 1: Strategic Analysis & Comparative Study

Stationary Phase Selection: The "Halogen Effect"

Standard C18 columns often fail to separate the cis and trans diastereomers of BMCM due to the molecule's compact, hydrophobic nature. We compare three alternatives:

FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Primary Interaction Hydrophobic (London Dispersion)

-

and Dipole-Induced Dipole
Hydrophobic (Weaker than C18)
Selectivity for BMCM Moderate. Retains the molecule but often co-elutes diastereomers.High. The polarizable Bromine atom interacts with the Phenyl ring (

-halogen interaction), enhancing shape selectivity.
Low. Insufficient resolution for isomers.
Recommendation Baseline ChoicePreferred Choice Not Recommended

Scientific Rationale: The bromine atom on the cyclopropyl ring is highly polarizable. Phenyl-Hexyl phases utilize this by engaging in weak electronic interactions with the halogen, providing the necessary "shape selectivity" to resolve the cis and trans isomers that C18 misses.

Detection Mode: Overcoming the "Invisible" Analyte

BMCM is virtually invisible above 215 nm.

  • Option A: UV at 205 nm (The Traditionalist Approach)

    • Pros: Ubiquitous equipment, low cost.

    • Cons: High background noise; incompatible with Methanol (UV cutoff ~205 nm); sensitive to buffer impurities.

    • Requirement: Must use "UV-Cutoff Optimized" Acetonitrile and Phosphate buffer.

  • Option B: Charged Aerosol Detection (CAD) (The Modern Standard)

    • Pros: Universal response independent of chromophores; high sensitivity for small molecules; stable baseline with gradients.

    • Cons: Requires volatile mobile phase (Formic Acid/Ammonium Acetate); higher equipment cost.

    • Verdict:CAD is superior for accurate purity quantification (mass balance), but Low-UV is acceptable for routine QC if strict solvent protocols are followed.

Part 2: Method Development Workflow (Visualized)

The following diagram outlines the decision logic for optimizing the separation of BMCM.

MethodDev Start Start: BMCM Method Dev CheckUV Check UV Absorbance (Scan 190-400nm) Start->CheckUV DecisionUV Max Abs < 210nm? CheckUV->DecisionUV SelectDet Select Detection Mode DecisionUV->SelectDet Yes (Weak) UV_Path UV @ 205 nm (Requires Phosphate/ACN) SelectDet->UV_Path CAD_Path CAD / ELSD (Requires Volatile Buffer) SelectDet->CAD_Path SelectCol Select Column Chemistry UV_Path->SelectCol CAD_Path->SelectCol Col_C18 C18 Column (Baseline) SelectCol->Col_C18 Col_Ph Phenyl-Hexyl (Selectivity for Br-Isomers) SelectCol->Col_Ph Opt Optimize Gradient (Focus on Diastereomer Res) Col_C18->Opt Poor Isomer Res Col_Ph->Opt High Isomer Res

Figure 1: Decision matrix for method development, prioritizing detection limits and isomer selectivity.

Part 3: The "Gold Standard" Protocol

This protocol assumes the use of UV detection at 205 nm as it is the most accessible technique, but notes adjustments for CAD.

Instrumentation & Conditions
  • System: HPLC with PDA (Photo Diode Array) or VWD (Variable Wavelength).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

    • Why? Balances retention with the specific selectivity needed for the brominated ring.

  • Temperature: 30°C (Control is vital; temperature fluctuations affect low-UV baselines).

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation (Critical for Low UV)
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Note: Do NOT use Formic Acid or Acetate for UV < 210 nm; they have high background absorbance. Use them only if using CAD/MS.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade Far UV or LC-MS Grade).

    • Note: Methanol is prohibited due to its UV cutoff at ~205 nm.

Gradient Profile

BMCM is moderately polar. A generic 5-95% gradient is too fast. Use a shallow gradient to separate the diastereomers.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.04060Linear Gradient (Separation)
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 - 1.0 mg/mL.

  • Precaution: Avoid using pure acetonitrile as diluent if the starting gradient is 95% water; this causes "solvent shock" and peak distortion.

Part 4: Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), you must monitor specific parameters:

Diastereomer Resolution ( )

The method must separate the cis and trans isomers.

  • Requirement:

    
     between the two main isomer peaks (if both are present).
    
  • Troubleshooting: If

    
    , lower the column temperature to 25°C or reduce the gradient slope (e.g., 5% to 50% B over 20 mins).
    
Sensitivity (S/N Ratio)

Due to the weak chromophore, the Limit of Quantitation (LOQ) is the main risk.

  • Test: Inject a 0.05% standard (relative to target concentration).

  • Requirement: Signal-to-Noise (S/N) ratio

    
    .
    
Specificity (Blank Injection)

Inject the blank diluent.

  • Requirement: No interference peaks at the retention time of BMCM. (Ghost peaks from water impurities are common at 205 nm).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and gradient elution).
  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Liquid Chromatography. Link (Authoritative source on CAD principles for non-chromophoric compounds).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem. (2025).[2] Compound Summary: (2-Bromo-1-methylcyclopropyl)methanol. Link (Source for physicochemical properties).

  • Chrom Tech. (2025).[3] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Link (Data on UV cutoffs and solvent selection).

Sources

GC-MS Analysis Standards for Brominated Cyclopropyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5][6][7]

Brominated cyclopropyl intermediates (e.g., bromocyclopropane, 1-bromo-2-phenylcyclopropane) are critical scaffolds in the synthesis of fluoroquinolone antibiotics (like Ciprofloxacin) and antiretroviral agents. However, their analysis presents a "perfect storm" of chromatographic challenges:

  • Thermal Instability: The high ring strain (~27.5 kcal/mol) combined with the weak C-Br bond makes these compounds prone to thermal dehydrobromination and ring-opening isomerization inside hot GC inlets.[1]

  • Mass Spectral Fragility: Under standard Electron Ionization (EI, 70 eV), the molecular ion (

    
    ) is often non-existent due to rapid loss of the bromine atom (
    
    
    
    ), leading to ambiguous identification.[1]

This guide objectively compares internal standard strategies and ionization methodologies to establish a robust, self-validating protocol for these labile intermediates.

Comparative Analysis of Internal Standards

Selection of the correct Internal Standard (IS) is the single most critical factor in compensating for the thermal degradation that inevitably occurs during injection.

Table 1: Performance Matrix of Internal Standard Classes
FeatureClass A: Isotopically Labeled (e.g.,

-Bromocyclopropane)
Class B: Structural Analog (e.g., Bromocyclobutane)Class C: Generic Hydrocarbon (e.g., Dodecane)
Compensation for Thermal Loss Excellent. Degrades at identical rate to analyte; ratio remains constant.[1]Good. Similar boiling point and halogen loss, but ring strain differs.[1]Poor. Stable; does not track analyte degradation.[1]
Retention Time (RT) Locking Co-elutes (requires MS resolution).Elutes close to analyte.[1][2]Elutes in similar window but distinct.
Matrix Effect Correction Perfect match for extraction efficiency.[1]Good match for polarity.[1]Poor match (non-polar vs. polar).[1]
Cost/Availability High / Custom Synthesis often required.[1]Moderate / Commercially available.[1][3]Low / Ubiquitous.[1]
Recommendation Gold Standard for GMP/GLP quantification.Silver Standard for routine process monitoring.[1]Not Recommended for labile bromides.[1]
Expert Insight: The "Self-Validating" Choice

For brominated cyclopropyls, Class A (Deuterated) is the only truly self-validating system.

  • Mechanism:[1][4][5][6] If the GC inlet is too hot, both the analyte and the

    
    -IS undergo dehydrobromination to form allyl bromide derivatives at the same rate. Because the quantitation relies on the Area Ratio (
    
    
    
    ), the error cancels out.
  • Class B Risk:[1] Bromocyclobutane has less ring strain than cyclopropane.[1] It will degrade slower than the analyte, leading to under-reporting of the analyte concentration as inlet temperature rises.

Methodological Standards: Ionization & Injection

Injection Technique: The Thermal Bottleneck

Standard Split/Splitless injectors (typically 250°C) are destructive.[1]

  • Alternative 1: Cold On-Column (COC). [1]

    • Pros: Eliminates thermal discrimination; analyte enters column at ambient temp.[1]

    • Cons: Dirty samples (reaction mixtures) ruin the column guard quickly.[1]

  • Alternative 2: Programmed Temperature Vaporization (PTV). [1]

    • Protocol: Inject at 40°C

      
       Ramp at 700°C/min to 200°C.
      
    • Verdict:PTV is the industry standard for these intermediates, balancing sample transfer with minimal thermal stress.[1]

Ionization Source Comparison
ParameterElectron Ionization (EI, 70 eV)Positive Chemical Ionization (PCI, Methane/Ammonia)
Molecular Ion (

)
Rare (<5% abundance).[1] Dominant peak is usually

.[1]
Dominant.

or

is base peak.[1]
Structural Info High (fragmentation fingerprints).[1]Low (soft ionization).[1]
Sensitivity High for fragments.[1]High for molecular ion.[1]
Suitability Identification only. Quantification.

Validated Experimental Protocol

Objective: Quantify 1-Bromo-2-phenylcyclopropane in a reaction mixture.

Step 1: Sample Preparation[1][10]
  • Quench: Immediately quench reaction aliquot (100 µL) into cold saturated

    
    .
    
  • Extraction: Extract with 500 µL Ethyl Acetate containing Internal Standard (Bromocyclobutane at 50 µg/mL if deuterated standard is unavailable).

  • Drying: Filter through anhydrous

    
     directly into an autosampler vial. Do not apply heat or rotary evaporation.[1]
    
Step 2: GC-MS Configuration[1]
  • System: Agilent 7890/5977 or equivalent.

  • Column: Rtx-624 or DB-VRX (Specialized for volatiles/halogens).[1] 30m x 0.25mm x 1.4µm.[1]

    • Note: Thicker film (1.4µm) allows higher oven temps for elution while keeping the analyte focused, improving peak shape for polar halides.

  • Inlet (PTV Mode):

    • Initial: 40°C (0.1 min).[1]

    • Ramp: 600°C/min to 220°C.[1]

    • Mode: Pulsed Splitless (25 psi pulse for 0.5 min).

  • Oven Program:

    • 40°C (hold 2 min)

      
       15°C/min 
      
      
      
      240°C (hold 2 min).[1]
  • MS Source (PCI - Ammonia):

    • Source Temp: 200°C (Keep lower than standard 250°C to prevent source degradation).

    • Reagent Gas Flow: 1.5 mL/min.[1]

Step 3: Data Analysis[1][8]
  • SIM Mode: Monitor

    
     for analyte and IS.[1]
    
  • Qualifier Ions: Monitor

    
     (cation) to confirm cyclopropyl structure integrity vs. ring-opened allyl isomers.
    

Visualization of Mechanisms & Workflows

Diagram 1: Thermal Degradation Pathways

This diagram illustrates why standard injection fails.[1] The "Danger Zone" represents the hot inlet where ring opening occurs.

DegradationPathway Analyte Bromocyclopropyl Intermediate Heat Thermal Stress (>150°C) Analyte->Heat Path1 Dehydrobromination (-HBr) Heat->Path1 Pathway A Path2 Ring Opening (Isomerization) Heat->Path2 Pathway B Prod1 Cyclopropene Derivative (Volatile/Lost) Path1->Prod1 Prod2 Allyl Bromide Isomer (False Peak) Path2->Prod2

Caption: Figure 1. Thermal degradation mechanism of brominated cyclopropanes in standard GC inlets, leading to quantification errors.

Diagram 2: Recommended Analytical Workflow

This workflow ensures integrity from sampling to detection.

Workflow cluster_prep Sample Prep (Cold Chain) cluster_gc GC Introduction cluster_ms Detection Step1 Cold Quench (NaHCO3) Step2 Add Internal Standard (Deuterated/Analog) Step1->Step2 Step3 PTV Injection (Cold Start: 40°C) Step2->Step3 Step4 Thick Film Column (DB-VRX 1.4µm) Step3->Step4 Step5 Soft Ionization (CI - Ammonia) Step4->Step5 Step6 SIM Quantitation [M+NH4]+ Step5->Step6

Caption: Figure 2. Optimized "Cold-Start" workflow minimizing thermal stress and maximizing molecular ion detection.

References

  • Scion Instruments. (2025).[1] Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2015).[1] Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • ResearchGate. (2024).[1] Review of cyclopropyl bromide synthetic process and analysis. Retrieved from [Link]

  • Shimadzu. (2021).[1] Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Analysis.[1][7] Retrieved from [Link][1]

  • Hypha Discovery. (2021).[1] Metabolism of cyclopropyl groups: Reactive intermediates and ring opening.[1][5] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Bromo-1-methylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for (2-Bromo-1-methylcyclopropyl)methanol CAS: 343267-94-7 Audience: Researchers, Process Chemists, and EHS Officers.

Executive Safety Summary

Immediate Action Required: (2-Bromo-1-methylcyclopropyl)methanol is a functionalized cyclopropane derivative combining a strained ring system with a reactive alkyl bromide and a primary alcohol. It presents a dual hazard profile: flammability and alkylating potential .

  • Critical Hazard: As an alkyl bromide on a strained ring, this compound possesses alkylating properties. Direct contact with skin or inhalation of vapors must be strictly prevented to avoid potential sensitization or cellular damage.

  • Operational Control: All handling must occur inside a certified chemical fume hood.

  • PPE Standard: Double-gloving (Nitrile/Laminate) and eye protection are non-negotiable.

Risk Assessment & Chemical Profile

To handle this compound safely, one must understand its molecular behavior. It is not merely a "solvent" or "alcohol"; it is a reactive electrophile.

Property Data / Characteristic Safety Implication
CAS Number 343267-94-7Use this exact identifier for inventory and waste labeling to distinguish from regioisomers.
Physical State Liquid (Colorless to pale yellow)Fluidity allows for rapid spreading during spills; requires containment trays.
Boiling Point ~129–130 °C (Predicted)Moderate volatility. Vapors will accumulate in unventilated headspaces.
Flash Point ~34–47 °C (Estimated based on analogs)Flammable. Ground all glassware. Keep away from heat sources.
Reactivity Alkyl Bromide + Strained RingAlkylating Agent. The cyclopropyl ring strain (~27 kcal/mol) enhances the reactivity of the bromide leaving group compared to linear alkyl bromides.

Mechanism of Toxicity (The "Why"): The bromine atom is a good leaving group. In biological systems, nucleophiles (DNA/Proteins) can attack the carbon bearing the bromine. The cyclopropyl ring adds "spring-loaded" energy, potentially facilitating ring-opening alkylation pathways. Therefore, we treat this as a potential mutagen/sensitizer until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for "high-risk" alkylating agents. Use this matrix to select the correct barrier.

Glove Selection Protocol
  • Standard Nitrile (4 mil): Insufficient for prolonged contact. Small halogenated molecules can permeate thin nitrile in <15 minutes.

  • Recommendation: Double-gloving is the minimum standard.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 4-8 mil Nitrile (Sacrificial layer) OR Silver Shield® (Laminate) for maximum protection.

PPE Component Specification Operational Context
Hand Protection Double Nitrile (minimum) or Laminate (Silver Shield) Routine: Double nitrile.[1] Change outer glove immediately upon splash.Spill Cleanup: Laminate gloves REQUIRED.
Eye Protection Chemical Splash GogglesPreferred over safety glasses due to liquid splash risk.
Respiratory Fume Hood (Face Velocity >100 fpm)Do not rely on N95 masks. If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.
Body Defense Lab Coat (Flame Resistant) + Closed ShoesStandard barrier against splashes.
Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Task Assessment Scale Scale of Operation? Start->Scale Small Small Scale (< 5g) Routine Transfer Scale->Small Low Vol Large Large Scale (> 5g) or Spill Cleanup Scale->Large High Vol Glove1 Double Nitrile Gloves (Change outer every 30 mins) Small->Glove1 Glove2 Silver Shield / Laminate Gloves (Chemical Resistant) Large->Glove2 Hood Is Fume Hood Available? Glove1->Hood Glove2->Hood Resp Respirator Required (Full Face + OV Cartridges) Hood->Resp No (Emergency Only) Safe Proceed in Hood (Sash at proper height) Hood->Safe Yes

Figure 1: PPE Decision Logic based on operational scale and engineering controls.

Operational Protocol: Safe Handling Workflow

Objective: Transfer 1.0 g of (2-Bromo-1-methylcyclopropyl)methanol for a reaction without exposure.

Phase 1: Preparation
  • Inspect Glassware: Ensure receiving flask is free of star cracks (cyclopropyl derivatives can degrade violently if heated under pressure in flawed glass).

  • Prepare Quench: Have a beaker of 10% aqueous Sodium Thiosulfate or dilute NaOH ready. This acts as a nucleophilic scavenger to neutralize spills of the alkyl bromide.

  • Grounding: If transferring >100 mL, ground the drum/bottle to prevent static discharge (Flash point concern).

Phase 2: Transfer & Weighing
  • Tare: Place the reaction flask (with stir bar) on the balance.

  • Transport: Move the chemical bottle to the balance in a secondary container (polyethylene tray).

  • Dispense: Use a glass syringe with a long needle or a disposable glass pipette. Avoid plastic syringes if possible, as halogenated solvents can swell rubber plungers, causing them to stick and splash.

  • Seal: Immediately cap the reaction flask and the reagent bottle.

Phase 3: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Oxygen can promote radical degradation of the bromide.

  • Temperature Control: If heating, use an oil bath with a temperature limit switch. Do not overheat (>140°C) to avoid thermal decomposition of the cyclopropane ring.

Phase 4: Decontamination
  • Wipe Down: Wipe the exterior of the reagent bottle and the balance area with a tissue soaked in acetone/ethanol.

  • Disposal: Place the wipe in the Solid Hazardous Waste bin, not the regular trash.

Visual Logic: Operational Workflow

Handling_Workflow Storage Storage (Flammables Cabinet, <25°C) Transport Transport (Secondary Containment) Storage->Transport Retrieve Hood Fume Hood (Weighing & Setup) Transport->Hood Place in Hood Reaction Reaction Vessel (Inert Gas, Sealed) Hood->Reaction Syringe Transfer Waste Waste Stream (Halogenated Organics) Hood->Waste Contaminated Wipes Reaction->Waste Quenched Residue

Figure 2: Step-by-step material flow from storage to disposal.

Emergency & Disposal Logistics

Spill Management (Small Scale < 50 mL)
  • Evacuate: Alert nearby personnel.

  • PPE Up: Don Silver Shield/Laminate gloves and goggles.

  • Absorb: Use a vermiculite or universal spill pad . Do not use paper towels (increases surface area for evaporation).

  • Neutralize (Optional but Recommended): Treat the area with a dilute solution of sodium thiosulfate to nucleophilically displace the bromide, reducing volatility and toxicity.

  • Collect: Place absorbed material in a sealed bag labeled "Hazardous Waste: Alkyl Bromide."

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes . Soap is essential to remove the lipophilic organic layer. Do not use alcohol (enhances absorption).

  • Eye Contact: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately.

Disposal Classification
  • Waste Code: Halogenated Organic Solvent.

  • Segregation: Keep separate from strong acids and oxidizers.[2]

  • Labeling: Must explicitly state "Contains Alkyl Bromide – Potential Sensitizer."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55266320, 2-Bromo-1-cyclopropylethanol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.